[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJZTXTQSMURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87838-56-0 | |
| Record name | [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biological activity of [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
A Foreword for the Modern Drug Discovery Professional
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat the growing challenges of drug resistance and complex diseases. Within this dynamic environment, heterocyclic compounds remain a cornerstone of drug discovery, offering a rich tapestry of structural diversity and biological activity. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological potential. This guide provides a comprehensive exploration of the biological activities associated with derivatives of[1][2][3]triazolo[1,5-a]pyridine-3-carboxylic acid, offering insights for researchers, scientists, and drug development professionals.
The[1][2][3]Triazolo[1,5-a]pyridine Core: A Gateway to Diverse Bioactivity
The fusion of a triazole and a pyridine ring creates the[1][2][3]triazolo[1,5-a]pyridine system, a class of heterocyclic compounds that has garnered significant attention for its wide array of biological applications.[4] These derivatives are pivotal in the theoretical advancement of heterocyclic chemistry and are extensively utilized in organic synthesis.[4] The incorporation of a carboxylic acid moiety at the 3-position introduces a key functional group that can modulate physicochemical properties and provide a handle for further derivatization, making these compounds particularly attractive for drug design.
Synthetic Strategies: Building the Core Scaffold
The accessibility of the[1][2][3]triazolo[1,5-a]pyridine core is a crucial factor in its exploration as a pharmacophore. A common and efficient method for the synthesis of this scaffold involves the copper(II)-catalyzed oxidative N-N bond formation from hydrazones in a one-pot reaction, utilizing atmospheric oxygen as the terminal oxidant.[5] The choice of solvent, such as ethyl acetate, has been shown to significantly promote this oxidative cyclization.[5] The reactivity of the parent scaffold has also been explored, with electrophilic substitution reactions offering a pathway to functionalized derivatives.[5][6][7]
A Spectrum of Biological Activities
Derivatives of the triazolopyridine skeleton exhibit a wide range of biological effects, underscoring their importance in the development of new drugs. These activities include antimicrobial, anticancer, and anti-inflammatory properties, among others.
Antimicrobial Prowess: A Battle Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents.[3] Triazole-fused heterocyclic derivatives have shown considerable promise in this area, with some exhibiting potent activity against both drug-sensitive and drug-resistant pathogens.[1]
Antibacterial Activity: While specific data on[1][2][3]triazolo[1,5-a]pyridine-3-carboxylic acid derivatives is emerging, the broader class of triazolopyridine derivatives has demonstrated significant antibacterial potential.[1] For instance, certain triazolo[4,3-a]pyrazine derivatives have shown notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) comparable to ampicillin.[1] The proposed mechanism for some 1,2,4-triazole derivatives involves the disruption of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.[1]
Antifungal Activity: Several pyridine and triazolopyridine derivatives have displayed promising growth inhibition against pathogenic fungi such as Candida albicans and Aspergillus niger, with efficacy comparable to the standard antifungal drug fluconazole.[2][8]
Experimental Protocol: Microbroth Dilution Method for MIC Determination
This protocol outlines the standardized microbroth dilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents remains a high priority in biomedical research.[9] Triazole derivatives have demonstrated significant potential in this area by inducing cell cycle arrest and apoptosis in cancer cells.[9]
Derivatives of the[1][2][4]triazolo[1,5-a]pyridine scaffold have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer).[10] Some of these compounds exhibited potent anticancer effects.[10] Furthermore, 1,2,3-triazole-containing pyridine derivatives have been shown to inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in A549 lung cancer cells.[9]
In a study on[1][2][4]triazolo[1,5-a]pyrimidine indole derivatives, a hybrid compound demonstrated potent antiproliferative activity against MGC-803 gastric cancer cells by suppressing the ERK signaling pathway.[11] This led to decreased phosphorylation of key proteins in the pathway, including ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing apoptosis and G2/M phase cell cycle arrest.[11]
Table 1: Antiproliferative Activity of Selected Triazolopyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| H12 | MGC-803 (Gastric Cancer) | 9.47 | [11] |
| H12 | HCT-116 (Colon Cancer) | 9.58 | [11] |
| H12 | MCF-7 (Breast Cancer) | 13.1 | [11] |
| 5-Phenyl-[1][2][4]triazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | 3.91 | [11] |
| 35a | A549 (Lung Cancer) | 1.023 | [9] |
| 35b | A549 (Lung Cancer) | 1.148 | [9] |
| 35c | A549 (Lung Cancer) | 1.112 | [9] |
Diagram 1: Simplified ERK Signaling Pathway Inhibition
Caption: Inhibition of the ERK signaling pathway by a triazolopyrimidine derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key component of many diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal.[12] A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were synthesized and showed significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation.[13] Notably, some of these derivatives were found to be equipotent or more potent than the standard anti-inflammatory drugs Indomethacin and Celecoxib, and importantly, they did not exhibit ulcerogenic activity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of a compound.
-
Animal Preparation:
-
Use adult Wistar rats of either sex, weighing between 150-200g.
-
Fast the animals overnight before the experiment, with free access to water.
-
Divide the animals into groups (e.g., control, standard drug, test compound groups).
-
-
Compound Administration:
-
Administer the test compound and the standard drug (e.g., Indomethacin) orally or intraperitoneally at a specified time before the carrageenan injection.
-
The control group receives the vehicle only.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Other Notable Biological Activities
The versatility of the triazolopyridine scaffold extends to other therapeutic areas. For example, novel[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14] The mechanism of action for one such derivative was found to be the inhibition of 14α-demethylase, an enzyme crucial for the synthesis of sterols in the parasite.[14] This leads to an imbalance in the cholesterol/ergosterol biosynthesis pathway, ultimately proving lethal to the parasite.[14]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
The biological activity of[1][2][3]triazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in a series of 1,2,3-triazole–containing pyridine derivatives with antiproliferative activity against A549 lung cancer cells, the presence of a methoxy group on the 2-arylpyridine moiety and a 3-phenoxy group on the benzyl group were found to be favorable for activity.[9] This highlights the importance of systematic structural modifications in optimizing the therapeutic potential of these compounds.
Future Perspectives
The[1][2][3]triazolo[1,5-a]pyridine-3-carboxylic acid scaffold represents a promising starting point for the development of new therapeutic agents with a diverse range of biological activities. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesis and screening of a wider range of derivatives to further explore the structure-activity relationships for various biological targets.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify specific cellular targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing of promising candidates in relevant animal models of disease to validate their therapeutic potential.
By leveraging the chemical tractability and broad biological activity of the[1][2][3]triazolo[1,5-a]pyridine core, the scientific community is well-positioned to develop novel and effective treatments for a variety of human diseases.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. Available at: [Link]
-
Antimicrobial Activity of[1][2][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][4]thiazepine Derivatives. Bentham Science. Available at: [Link]
-
Antimicrobial Activity of[1][2][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][4]thiazepine Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. ResearchGate. Available at: [Link]
-
(PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available at: [Link]
-
Novel[1][2][3]triazolo[1,5-a]pyridine Derivatives are Trypanocidal by Sterol Biosynthesis Pathway Alteration. Taylor & Francis Online. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available at: [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]
-
The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
-
The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. Taylor & Francis. Available at: [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. ResearchGate. Available at: [Link]
-
Biological activities of[1][2][4]triazolo[1,5-a]pyrimidines and analogs. OUCI. Available at: [Link]
-
Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. PubMed. Available at: [Link]
-
Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. ResearchGate. Available at: [Link]
-
Biological activities of[1][2][4]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. Available at: [Link]
-
TRIAZOLOTHIADIAZOLES DRIVED FROM IBUPROFEN AND THIOCARBOHYDRAZIDE: Synthesis, Characterization, docking studies, and Preliminary. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
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- 6. The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 14. tandfonline.com [tandfonline.com]
Strategic Analysis of Fused Triazolopyridine Ring Systems
Executive Summary: The Purine Bioisostere Advantage
In the landscape of modern medicinal chemistry, fused triazolopyridine ring systems represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Their structural utility stems primarily from their electronic and steric similarity to purines, allowing them to function as potent ATP-competitive inhibitors in kinase drug discovery.
This guide dissects the synthetic architectures, mechanistic rearrangements, and structure-activity relationships (SAR) of this scaffold. We focus specifically on the [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine isomers, which dominate the patent landscape for JAK1/2, p38 MAPK, and PI3K inhibitors.
Structural Architectures & Nomenclature
The fusion of a triazole ring onto a pyridine core yields multiple isomers. The position of the nitrogen atoms and the bridgehead fusion point dictate the physicochemical properties and synthetic stability.
| Isomer System | IUPAC Name | Key Characteristics |
| System A | [1,2,4]triazolo[1,5-a]pyridine | Thermodynamically Stable. The nitrogen at the bridgehead (N1) is part of the triazole ring. Most kinase inhibitors utilize this core. |
| System B | [1,2,4]triazolo[4,3-a]pyridine | Kinetically Controlled. Often formed first in synthesis but prone to rearrangement into System A under basic/thermal conditions. |
| System C | [1,2,3]triazolo[4,5-b]pyridine | Purine Isostere. Closest electronic mimic to the purine core (7-azabenzotriazole analog). Used in peptide coupling reagents (HATU). |
Synthetic Ecosystem: Construction and Rearrangement
The Dimroth Rearrangement: Mechanistic Control
The most critical phenomenon in triazolopyridine synthesis is the Dimroth Rearrangement . This isomerization converts the kinetically favored [4,3-a] system into the thermodynamically stable [1,5-a] system. Understanding this mechanism is vital for controlling regioselectivity during scale-up.
Mechanism:
-
Nucleophilic Attack: Hydroxide attacks the electron-deficient pyridine ring at the C5 position.
-
Ring Opening: The pyridine ring opens to form a diazo-intermediate.[1]
-
Rotation & Closure: C-N bond rotation occurs, followed by recyclization on the exocyclic amine.
Figure 1: The Dimroth Rearrangement pathway. Control of pH and temperature determines the final isomeric ratio.
Primary Synthetic Routes
Two dominant strategies exist for constructing the core:
-
Oxidative Cyclization (From Hydrazones): Uses oxidants like Iodobenzene diacetate (IBD) or Pb(OAc)4.
-
Condensation (From 2-Aminopyridines): Reaction with DMF-DMA or carboxylic acids.
Experimental Protocol: Oxidative Cyclization with IBD
This protocol validates the synthesis of 3-substituted-[1,2,4]triazolo[4,3-a]pyridines.
Reagents:
-
2-Pyridylhydrazone derivative (1.0 equiv)
-
Iodobenzene diacetate (IBD) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent)
Methodology:
-
Preparation: Dissolve the appropriate 2-pyridylhydrazone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add IBD (1.1 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (formation of a more polar spot).
-
Workup: Wash the reaction mixture with saturated NaHCO₃ (2 x 10 mL) and brine. Dry over Na₂SO₄.
-
Purification: Evaporate solvent under reduced pressure. Recrystallize from ethanol/hexane to yield the [4,3-a] isomer.
-
Note: To access the [1,5-a] isomer, reflux the product in ethanolic KOH for 4 hours to induce rearrangement.
-
Medicinal Chemistry & SAR
The triazolopyridine scaffold is a cornerstone in kinase inhibitor design.[2] Its nitrogen-rich core acts as a hydrogen bond acceptor/donor system that mimics the adenine hinge-binding region of ATP.
Target Landscape
-
JAK1 Inhibitors (e.g., Filgotinib): The [1,2,4]triazolo[1,5-a]pyridine core provides high selectivity for JAK1 over JAK2, reducing anemia-related side effects.
-
PI3Kγ Inhibitors: Used in immunomodulation; the scaffold orients substituents to explore the affinity pocket.
-
p38 MAP Kinase: Inhibition of cytokine production (TNF-α, IL-1β).
Structure-Activity Relationship (SAR) Data
The following table summarizes SAR trends for a generic 2-amino-[1,2,4]triazolo[1,5-a]pyridine core against JAK1 (IC50 values are representative approximations based on literature trends).
| Compound Entry | R5 Substituent (Steric/Electronic) | R8 Substituent (Solubility/Shape) | JAK1 IC50 (nM) | Selectivity (JAK1/JAK2) |
| TP-01 | H | H | >1000 | N/A |
| TP-02 | Phenyl | H | 120 | 5x |
| TP-03 | 4-F-Phenyl | Morpholine | 15 | 25x |
| TP-04 | 4-CN-Phenyl | (1-ethylpiperidin-4-yl)amino | 2.1 | >50x |
-
R5 Position: Aryl groups here typically engage the hydrophobic pocket (Gatekeeper residue). Electron-withdrawing groups (CN, F) often enhance potency.
-
R8 Position: Solubilizing groups (morpholine, piperidine) at this position point towards the solvent front, improving pharmacokinetic properties without disrupting binding.
Logical Pathway for Kinase Selectivity
The following diagram illustrates the decision tree for optimizing triazolopyridines for kinase selectivity.
Figure 2: SAR optimization logic for transforming the core scaffold into a drug candidate.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines via Oxidative Cyclization. Journal of Organic Chemistry. [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 (Filgotinib). Journal of Medicinal Chemistry. [Link][2][3]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds. [Link]
-
SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. [Link]
Sources
Technical Guide: Bioisosteric Potential of [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic Acid
The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of the [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid scaffold.
Executive Summary
This compound (TPC-3) represents a high-value, underutilized scaffold in medicinal chemistry. Structurally, it functions as a polar, electron-deficient bioisostere of indole-3-carboxylic acid and quinoline-3-carboxylic acid .
Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , where it offers three distinct advantages over traditional fused aromatics:
-
Metabolic Hardening: The nitrogen-rich core eliminates electron-rich sites prone to CYP450-mediated oxidation (e.g., the C2/C3 positions of indole).
-
pKa Modulation: The electron-withdrawing nature of the fused triazole ring lowers the pKa of the C3-carboxylic acid relative to benzoic or indole analogues, altering ionization states at physiological pH.
-
Vectorized H-Bonding: The N2 and N1 atoms provide additional hydrogen bond acceptor vectors unavailable in naphthalene or quinoline mimics.
Structural & Physicochemical Profile
The [1,2,3]triazolo[1,5-a]pyridine core is a 5,6-fused bicyclic heteroaromatic system. Unlike its isomer, [1,2,4]triazolo[1,5-a]pyridine, the [1,2,3]-system possesses a unique latent reactivity: it exists in equilibrium with
Comparative Physicochemical Metrics
The table below contrasts TPC-3 with its primary bioisosteres.
| Property | [1,2,3]Triazolo[1,5-a]pyridine-3-COOH | Indole-3-COOH | Quinoline-3-COOH | Benzoic Acid |
| Topology | 5,6-Fused (Planar) | 5,6-Fused (Planar) | 6,6-Fused (Planar) | Monocyclic |
| Est. pKa (-COOH) | ~3.2 - 3.5 (Acidic) | ~5.2 | ~4.8 | 4.2 |
| cLogP | ~0.5 - 0.8 (Polar) | ~2.1 | ~1.8 | 1.9 |
| H-Bond Donors | 1 (COOH) | 2 (NH, COOH) | 1 (COOH) | 1 (COOH) |
| H-Bond Acceptors | 4 (3x N, 1x C=O) | 2 | 2 | 1 |
| Metabolic Liability | Low (N-rich, electron-deficient) | High (C2 oxidation) | Moderate (N-oxidation) | Low |
Bioisosteric Mapping Logic
The replacement of an indole or naphthalene core with the triazolopyridine scaffold achieves "Scaffold Hopping" with specific intent:
-
Solubility: The significant drop in cLogP (approx. 1.5 units vs. indole) improves aqueous solubility.
-
Electronics: The dipole moment is reversed compared to indole. While indole is electron-rich (nucleophilic), the triazolopyridine is electron-deficient, reducing liability to oxidative metabolism.
Synthetic Accessibility & Protocols
Access to the [1,2,3]triazolo[1,5-a]pyridine core relies on the oxidative cyclization of hydrazones. This route is robust and scalable.[1]
Core Synthesis: Oxidative Cyclization
Mechanism: The reaction proceeds via the formation of a 2-pyridylhydrazone, followed by oxidation to the diazo intermediate, which undergoes electrocyclic ring closure.
Protocol: Synthesis of Ethyl [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylate
Note: This ester is the primary precursor to the free acid.
Reagents:
-
2-Pyridylhydrazine (1.0 equiv)
-
Ethyl pyruvate (1.1 equiv)
-
Iodobenzene diacetate (PIDA) or MnO₂ (Oxidant)
-
Solvent: Dichloromethane (DCM) or Ethanol
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 2-pyridylhydrazine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) dropwise at 0°C. Stir at room temperature for 2 hours. The hydrazone intermediate often precipitates; filter and dry.
-
Oxidative Cyclization: Dissolve the isolated hydrazone (5 mmol) in DCM (50 mL). Add Iodobenzene diacetate (5.5 mmol) portion-wise at 0°C.
-
Reaction Monitoring: Stir at ambient temperature for 4–6 hours. Monitor via TLC (appearance of a fluorescent spot) or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Hydrolysis (to Acid): Treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at room temperature for 2 hours. Acidify with 1M HCl to pH 2 to precipitate TPC-3.
Visualization: Synthetic Pathway
Caption: Oxidative cyclization pathway from 2-pyridylhydrazine to TPC-3 via a transient diazo intermediate.
Bioisosteric Design Strategy
When integrating TPC-3 into a drug design campaign, researchers should utilize the following decision logic to maximize its potential.
SAR Decision Matrix
-
Replace Indole: If your lead compound contains an indole-3-carboxylate and suffers from high clearance (Cl_int) due to oxidation, replace with TPC-3.
-
Replace Benzoic Acid: If your lead contains a benzoic acid and requires improved potency via additional H-bond contacts (N2/N3 of the triazole), replace with TPC-3.
-
Acid Isostere: If the carboxylic acid itself is the liability (e.g., glucuronidation), the TPC scaffold without the carboxylate (using the triazole N as the vector) can act as a bioisostere for the acid group itself, though TPC-3 specifically retains the acid handle.
Visualization: Bioisosteric Logic
Caption: Decision logic for deploying the TPC-3 scaffold to resolve common ADME/potency liabilities.
References
-
Jones, G., & Sliskovic, D. R. (1983). The Chemistry of Triazolopyridines. Advances in Heterocyclic Chemistry. Link
-
Bakulev, V. A., & Shafran, Y. M. (2002). Synthesis and Application of 1,2,3-Thiadiazoles and 1,2,3-Triazoles. Chemistry of Heterocyclic Compounds. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
-
Abarca, B., et al. (2005). Triazolopyridines: A Versatile Scaffold for Medicinal Chemistry. Current Medicinal Chemistry. Link
Sources
Foreword: The Enduring Significance of theTriazolo[1,5-a]pyridine Scaffold
Foreword: The Enduring Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The fusion of a pyridine ring with a 1,2,3-triazole system creates the[1][2][3]triazolo[1,5-a]pyridine scaffold, a heterocyclic framework of considerable interest in medicinal chemistry, materials science, and coordination chemistry.[4][5] This unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a privileged structure in the design of novel bioactive agents. Derivatives have shown promise as potential cardiovascular agents, inhibitors of neural nitric oxide synthase, and have been investigated for applications in treating diseases like leishmaniasis.[5][6] The discovery of the drug Trazodone, a related[1][2][7]-triazolopyridine, further catalyzed research into the broader class of triazolopyridines, revealing their potential as potent and selective therapeutic agents.[4] This guide provides a comprehensive overview of the historical development and the key synthetic strategies employed to construct this valuable heterocyclic system, aimed at researchers and professionals in chemical synthesis and drug discovery.
Figure 1: The fused heterocyclic[1][2][3]triazolo[1,5-a]pyridine system.
Part 1: Foundational Syntheses - The Classical Approach
The seminal and most traditional route to the[1][2][3]triazolo[1,5-a]pyridine core is the oxidative cyclization of hydrazones derived from 2-pyridyl aldehydes or ketones. This approach, often referred to as the Bower procedure, laid the groundwork for accessing this heterocyclic system.[4]
Mechanism: Oxidative Cyclization of 2-Pyridyl Hydrazones
The reaction proceeds via the formation of a hydrazone from the condensation of a 2-pyridyl carbonyl compound with hydrazine. This intermediate is then subjected to an oxidizing agent, such as manganese dioxide (MnO₂) or lead tetraacetate (Pb(OAc)₄). The oxidant facilitates the removal of two hydrogen atoms, leading to an intramolecular electrophilic attack that forms the N-N bond and closes the triazole ring. This process results in the stable, aromatic fused-ring system.
The choice of oxidant and reaction conditions is critical. While effective, classical oxidants like lead tetraacetate pose environmental and toxicity concerns, which has driven the development of more benign modern alternatives.
Figure 2: Workflow of the classical synthesis via hydrazone oxidation.
Experimental Protocol: Synthesis of[1][2][3]triazolo[1,5-a]pyridine from 2-Pyridinecarboxaldehyde
Step 1: Hydrazone Formation
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Remove the solvent under reduced pressure. The resulting crude hydrazone is often used in the next step without further purification.
Step 2: Oxidative Cyclization
-
Dissolve the crude 2-pyridinecarboxaldehyde hydrazone in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add an excess of activated manganese dioxide (MnO₂, ~5-10 eq) in portions.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad thoroughly with DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure[1][2][3]triazolo[1,5-a]pyridine.
Part 2: The Advent of Cycloaddition Strategies
1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings.[8][9] While the direct cycloaddition across the pyridine ring is not the primary route to the [1,5-a] isomer, the reaction of highly reactive pyridyne intermediates with azides provides a concise synthesis of the isomeric[1][2][3]triazolo[4,5-b]- and[1][2][3]triazolo[4,5-c]pyridines, demonstrating the utility of this strategy in the broader field.[10]
Mechanism: [3+2] Cycloaddition of Pyridynes and Azides
Pyridynes are highly reactive intermediates containing a formal triple bond within the pyridine ring. They can be generated in situ from ortho-dihalopyridines or from silyl triflates. Once formed, the pyridyne acts as an excellent dipolarophile, reacting readily with 1,3-dipoles such as organic azides. The reaction proceeds in a concerted, pericyclic fashion to yield the fused triazolopyridine system.[10] The regioselectivity of the addition can be influenced by the substituents present on the pyridine ring.[10]
Figure 3: Synthesis of triazolopyridines via pyridyne cycloaddition.
This method provides rapid access to complex scaffolds from relatively simple starting materials, highlighting a modern approach to constructing fused heterocyclic systems.
Part 3: Modern Catalytic and Environmentally Benign Syntheses
Driven by the principles of green chemistry and the need for greater efficiency, recent research has focused on developing catalytic and milder methods for synthesizing[1][2][3]triazolo[1,5-a]pyridines.
Copper-Catalyzed One-Pot Synthesis
A significant advancement is the development of a copper(II)-catalyzed one-pot reaction that combines hydrazone formation with oxidative N-N bond formation.[11] This method uses atmospheric oxygen as the terminal oxidant, avoiding the need for stoichiometric heavy metal oxidants. The use of ethyl acetate as the solvent was found to be crucial, dramatically promoting the oxidative cyclization step.[11]
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) salts are inexpensive, readily available, and efficient catalysts for aerobic oxidation reactions. The copper center likely facilitates the electron transfer process from the hydrazone to molecular oxygen.
-
Oxidant: Using O₂ from the air is the ultimate green oxidant, with water being the only byproduct.
-
Solvent: The choice of ethyl acetate was found to be non-intuitive but critical. It is proposed that the solvent may play a role in solubilizing intermediates or facilitating the catalytic cycle more effectively than other common solvents.[11]
Experimental Protocol: One-Pot Copper-Catalyzed Synthesis
-
In a round-bottom flask, combine the 2-pyridyl aldehyde or ketone (1.0 eq), hydrazine hydrate (1.2 eq), and a catalytic amount of Cu(OAc)₂ (10 mol%).
-
Add ethyl acetate as the solvent.
-
Stir the reaction mixture vigorously under an atmosphere of air (or bubble air through the mixture) at a specified temperature (e.g., 60 °C).
-
Monitor the reaction by TLC until all starting material is consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired[1][2][3]triazolo[1,5-a]pyridine.
| Method Comparison | Key Reagents | Conditions | Typical Yields | Advantages / Disadvantages |
| Classical Oxidation | 2-Pyridyl Hydrazone, MnO₂ or Pb(OAc)₄ | Reflux in DCM/CHCl₃, 12-24h | Moderate to Good | - : Stoichiometric heavy metal oxidant, harsh conditions. + : Well-established. |
| Pyridyne Cycloaddition | Pyridyl Triflate, Azide, CsF | Anhydrous MeCN, mild temp, 2-4h | Good to Excellent | - : Limited to specific isomers, requires specialized precursors. + : Rapid, convergent. |
| Copper-Catalyzed One-Pot | 2-Pyridyl Aldehyde, Hydrazine, Cu(OAc)₂ | Air (O₂), Ethyl Acetate, 60 °C | Good to Excellent | - : Requires catalyst. + : One-pot, green oxidant, mild conditions, high efficiency.[11] |
Table 1: Comparison of Key Synthetic Methodologies.
Conclusion and Future Outlook
The synthesis of[1][2][3]triazolo[1,5-a]pyridines has evolved significantly from its classical origins. The foundational oxidative cyclization of hydrazones has given way to more sophisticated and efficient strategies, including powerful cycloaddition reactions and, most recently, elegant one-pot catalytic methods. These modern approaches offer significant advantages in terms of operational simplicity, reaction efficiency, and environmental impact by utilizing catalytic systems and benign oxidants like atmospheric oxygen. For researchers and drug development professionals, this diverse synthetic toolbox provides robust and flexible pathways to access novel derivatives of this important scaffold for exploration in various therapeutic and technological applications. Future work will likely continue to focus on expanding the substrate scope, developing enantioselective methods, and applying these heterocycles to new frontiers in chemical biology and materials science.
References
-
Beilstein Journals. (n.d.). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][7]triazolo[1,5-c]pyrimidine derivatives. Retrieved from
- Wikipedia. (n.d.). Dimroth rearrangement.
-
ResearchGate. (n.d.). Dimroth rearrangement leading to[1][2][7]triazolo[1,5‐a]pyridines. Retrieved from
- ResearchGate. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Bentham Science. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
-
Taylor & Francis Online. (n.d.). The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. Retrieved from
-
ResearchGate. (2010). The Chemistry of the[1][2][3]Triazolo[1 , 5 -a]pyridines: An Update. Retrieved from
-
Scientific Research Publishing. (n.d.). STRATEGIES FOR THE SYNTHESIS OF[1][2][7]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Retrieved from
- MDPI. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts.
- PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors.
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Chemicke Listy. (n.d.). Microwave-Assisted 1,3-Dipolar Cycloaddition. Synthesis of Substituted 9-(1,2,3-Triazol-1-yl)acridines.
- Semantic Scholar. (2013). 1,3-dipolar cycloaddition of pyridynes and azides: concise synthesis of triazolopyridines.
-
PubMed. (2020). Discovery of[1][2][7]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Retrieved from
-
PubMed. (n.d.). Synthesis and anticancer activity evaluation of a series of[1][2][7]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from
- ResearchGate. (n.d.). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives.
-
ResearchGate. (n.d.). Biological activities of[1][2][7]triazolo[1,5-a]pyrimidines and analogs. Retrieved from
- MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
-
ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][7]Triazolo[1,5‐a]pyridines. Retrieved from
-
ResearchGate. (n.d.). The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. Retrieved from
- ResearchGate. (n.d.). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition.
- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
Sources
- 1. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Esterification procedures for triazolopyridine-3-carboxylic acid
Application Note: Esterification Protocols for [1,2,4]Triazolo[1,5-a]pyridine-3-carboxylic Acid
Abstract & Strategic Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in JAK inhibitors (e.g., Filgotinib) and bromodomain inhibitors.[1] The 3-carboxylic acid derivative is a critical intermediate; however, its esterification presents specific challenges distinguishing it from standard aromatic acids.[1]
Key Challenges:
-
Solubility: The fused bicyclic system exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating polar aprotic media or neat reactions.[1]
-
Electronic Deactivation: The electron-deficient triazole ring reduces the nucleophilicity of the carboxylate, requiring activation.[1]
-
Regioselectivity Risks: While the carboxylate is the primary nucleophile, the N-1 and N-4 positions are susceptible to alkylation under harsh basic conditions, potentially leading to N-alkylated impurities.
-
Thermal Instability: Triazolo-pyridine carboxylic acids can undergo decarboxylation at elevated temperatures (>100°C), particularly in the presence of transition metals.[1]
This guide details three validated protocols to address these variables, ensuring high yield and purity.
Decision Matrix: Protocol Selection
Before initiating synthesis, select the protocol based on your available reagents and the complexity of the alcohol moiety.[1]
Figure 1: Decision matrix for selecting the optimal esterification strategy.
Detailed Protocols
Method A: Thionyl Chloride Mediated Alcoholysis (The "Workhorse")
Best for: Methyl, Ethyl, and Isopropyl esters on multi-gram scale.[1]
Mechanism: In situ generation of the acid chloride followed by nucleophilic attack by the solvent (alcohol).[1] This method drives the reaction to completion via the release of SO₂ and HCl gases.[1][2]
Reagents:
-
Substrate: [1,2,4]Triazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)[1]
-
Solvent: Anhydrous Alcohol (Methanol or Ethanol) – Acts as solvent and reactant.[1]
-
Catalyst: DMF (2-3 drops)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line). Place in an ice-water bath (0°C).
-
Suspension: Charge the flask with the carboxylic acid and the chosen alcohol (0.5 M concentration). Note: The acid will likely not dissolve completely at this stage.[1]
-
Addition: Add SOCl₂ dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Activation: Remove the ice bath. If the solution remains a suspension, add 2 drops of anhydrous DMF.[1]
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 2–4 hours. The solution should become clear, indicating conversion to the acid chloride and subsequent ester.[1]
-
Workup:
Troubleshooting:
-
Issue: Reaction stalls.
-
Fix: The triazole nitrogen can protonate, precipitating the salt.[1] Add 1.0 equiv of HCl (gas) or increase SOCl₂ to ensure the medium is acidic enough to keep the intermediate soluble.[1]
Method B: Base-Mediated Alkylation (The "Mild" Route)
Best for: Benzyl esters, complex alkyl chains, or small-scale library synthesis.[1]
Mechanism: Direct SN2 attack of the carboxylate anion on an alkyl halide.[1]
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)[1]
-
Alkylating Agent: Alkyl Iodide/Bromide (1.1 equiv)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Protocol:
-
Dissolution: Dissolve the carboxylic acid in DMF (0.2 M).
-
Deprotonation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may become a slurry.[1]
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 3–12 hours.
-
Workup:
Critical Insight (Regioselectivity): While N-alkylation is a risk with triazoles, the pKa of the carboxylic acid (~3.[1]5) is significantly lower than the conjugate acid of the triazole ring (~2.3).[1] Therefore, the base will preferentially deprotonate the carboxylic acid.[1] Do not use large excesses of base (>3 equiv) or elevated temperatures (>60°C), as this promotes competitive N-alkylation on the ring.[1]
Method C: Coupling Reagents (HATU/EDC)
Best for: Esterification with expensive, solid, or secondary alcohols.[1]
Protocol:
-
Dissolve Acid (1.0 equiv) in DMF/DCM (1:1).[1]
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 10 mins to activate.
-
Add the Alcohol (1.0 – 1.2 equiv) and DMAP (0.1 equiv).[1]
-
Stir 16h at RT.
-
Standard aqueous workup (dilute acid wash removes DIPEA/DMAP).[1]
Comparative Data Analysis
| Parameter | Method A (SOCl₂) | Method B (Alkylation) | Method C (HATU) |
| Yield | 85–95% | 75–90% | 60–85% |
| Cost | Low | Moderate | High |
| Purification | Crystallization often sufficient | Extraction + Column | Column Chromatography |
| Impurity Profile | Acid anhydride (trace) | N-alkylated isomer (<5%) | Urea byproducts |
| Scale | Gram to Kilogram | Milligram to Gram | Milligram |
Mechanistic Visualization
The following diagram illustrates the divergence between the desired O-alkylation and the unwanted N-alkylation pathways in Method B, emphasizing the role of stoichiometry.
Figure 2: Mechanistic pathway showing the selectivity for O-alkylation over N-alkylation.
References
-
Huntsman, E., et al. (2005).[1][4] "New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." European Journal of Organic Chemistry, 2005(17), 3761–3765.[1] [1]
-
Oukoloff, K., et al. (2019).[1] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 165, 332-346.[1]
-
Organic Syntheses. (2010). "Synthesis of Ethyl 2-(1-Ethyl-1H-Indol-3-yl)-2-Oxoacetate." (General protocol adaptation for heteroaromatic esterification using SOCl2). Org.[1][2] Synth. 2010, 87, 231.[1]
-
Castanedo, G. M., et al. (2011).[1][5] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids." Journal of Organic Chemistry, 76(4), 1177–1179.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
Streamlining Discovery: A Detailed Protocol for the One-Pot Synthesis ofTriazolo[1,5-a]pyridine Derivatives
Streamlining Discovery: A Detailed Protocol for the One-Pot Synthesis of[1][2][3]Triazolo[1,5-a]pyridine Derivatives
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system integral to medicinal chemistry and materials science.[4] Its derivatives have demonstrated significant pharmacological potential, including roles as Janus kinase (JAK1/2) inhibitors for inflammatory diseases and as novel inhibitors for neural nitric oxide synthase.[5][6] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This application note presents a robust and efficient one-pot methodology for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, focusing on a copper-catalyzed oxidative N-N bond formation. We provide a detailed, step-by-step protocol, mechanistic insights, and data interpretation guidelines to empower researchers in drug discovery and chemical synthesis to accelerate their development pipelines.
Introduction: The Strategic Advantage of One-Pot Synthesis
Fused heterocyclic compounds are cornerstones of modern drug discovery. Among them, the[1][2][3]triazolo[1,5-a]pyridine core is of particular interest due to its metabolic stability and unique electronic properties.[7] The development of efficient synthetic routes is paramount. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages over classical multi-step approaches. They reduce solvent waste, save time and resources, and can lead to higher overall yields by avoiding the isolation and purification of intermediates.
This guide focuses on a widely adopted one-pot strategy involving the in situ formation of a 2-pyridyl hydrazone followed by a copper(II)-catalyzed oxidative cyclization.[2] This method is valued for its operational simplicity, use of readily available starting materials, and tolerance of a wide range of functional groups.[2]
Mechanistic Rationale: The "Why" Behind the Synthesis
Understanding the reaction mechanism is critical for troubleshooting and optimization. The one-pot synthesis proceeds through two key sequential stages within the same reaction vessel.
Stage 1: In Situ Hydrazone Formation The reaction commences with the condensation of a 2-acylpyridine with a hydrazine derivative (e.g., hydrazine monohydrate or p-toluenesulfonylhydrazide) to form the corresponding 2-pyridyl hydrazone intermediate. This is a classical condensation reaction, typically accelerated under mild acidic or basic conditions, though it often proceeds readily without an additional catalyst.
Stage 2: Copper-Catalyzed Oxidative N-N Bond Formation This is the crucial ring-closing step. The formed hydrazone undergoes an intramolecular oxidative cyclization to form the fused triazole ring.
-
Role of the Copper(II) Catalyst: Copper(II) acetate is a commonly used and efficient catalyst for this transformation.[2] It facilitates the oxidative N-N bond formation. The proposed mechanism involves the coordination of the hydrazone to the Cu(II) center.
-
The Oxidant: Atmospheric oxygen often serves as the terminal oxidant in these reactions, making the process more environmentally benign.[2] The Cu(II) catalyst is reduced to Cu(I) during the N-N bond formation and is then re-oxidized by oxygen to complete the catalytic cycle.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction efficiency. Ethyl acetate has been shown to significantly promote the oxidative N-N bond formation step, enabling the efficient one-pot procedure.[2]
The overall workflow can be visualized as a streamlined progression from simple starting materials to the complex heterocyclic product.
Caption: High-level workflow for the one-pot synthesis.
A more detailed look at the proposed catalytic cycle highlights the critical role of the copper catalyst.
Caption: The proposed copper-catalyzed oxidative cyclization mechanism.
Detailed Experimental Protocol
This protocol describes a general and reliable method for the synthesis of a representative[1][2][3]triazolo[1,5-a]pyridine derivative.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetylpyridine | ReagentPlus®, ≥99% | Sigma-Aldrich | Can be substituted with other 2-acylpyridines. |
| Hydrazine Monohydrate | ≥98% | Sigma-Aldrich | Use with caution, toxic. |
| Copper(II) Acetate | ≥98% | Sigma-Aldrich | Catalyst. |
| Ethyl Acetate | Anhydrous, 99.8% | Sigma-Aldrich | Solvent. Promotes the reaction.[2] |
| Sodium Sulfate | Anhydrous | Fisher Scientific | For drying the organic layer. |
| Silica Gel | 230-400 mesh | VWR | For column chromatography. |
| Round-bottom flask | 50 mL | - | Ensure it is oven-dried before use. |
| Magnetic stirrer/hotplate | - | - | For heating and stirring. |
| Condenser | - | - | To prevent solvent loss. |
3.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-acylpyridine (e.g., 2-acetylpyridine, 1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add copper(II) acetate (0.1 mmol, 0.1 equiv) followed by ethyl acetate (10 mL). Stir the mixture to dissolve the solids.
-
Initiation: Add hydrazine monohydrate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature. Note: An initial color change may be observed as the hydrazone begins to form.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain it under reflux for 4-6 hours. The reaction is open to the atmosphere, allowing air to serve as the oxidant.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting 2-acylpyridine spot indicates reaction completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst. Wash the pad with a small amount of ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure[1][2][3]triazolo[1,5-a]pyridine derivative.
3.3. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point: To assess purity.
Applications and Significance in Drug Discovery
The versatility of the[1][2][3]triazolo[1,5-a]pyridine scaffold makes it a valuable building block for creating libraries of compounds for high-throughput screening. Its successful application in developing potent and selective inhibitors for various biological targets underscores its importance.
-
JAK Inhibitors: Certain derivatives have been identified as potent inhibitors of Janus kinases 1 and 2 (JAK1/2), which are key targets for treating inflammatory conditions like rheumatoid arthritis.[5]
-
LSD1 Inhibition: The related[1][2][3]triazolo[4,5-d]pyrimidine scaffold has been used to design novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[8]
-
Enzymatic Synthesis: Recent advances include chemoenzymatic protocols using vanadium-dependent haloperoxidases for the oxidative cyclization step, offering a greener alternative to traditional chemical oxidants.[9]
Conclusion
The one-pot synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives via copper-catalyzed oxidative cyclization is a highly efficient and practical method for accessing this important class of heterocycles. By understanding the underlying mechanism and following a robust protocol, researchers can readily synthesize a diverse range of derivatives for applications in drug discovery, agrochemicals, and materials science. This streamlined approach minimizes waste and accelerates the discovery process, making it an invaluable tool for the modern chemist.
References
-
MDPI. (n.d.). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][10]Triazolo[4,3-a]pyrimidines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2014). Facile One-Pot Synthesis of[1][2][3] Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). One-Pot Synthesis of Triazolo[11][11]-Fused Heterocycles via Heteroaryl Diazonium Salts. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Retrieved February 15, 2026, from [Link]
-
Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The Chemistry of[1][2][3]Triazolo[1,5-a]pyridines. Retrieved February 15, 2026, from [Link]
-
PMC. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved February 15, 2026, from [Link]
-
PubMed. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2024). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of[1][2][3]triazolo[1,5‐a]pyridines 21, 22 and 24. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The Chemistry of the[1][2][3]Triazolo[1,5-a]pyridines: An Update. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved February 15, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines [mdpi.com]
- 11. researchgate.net [researchgate.net]
Using [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic acid as a ligand in coordination chemistry
This guide details the coordination chemistry, synthesis, and application of [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic acid (TPA-3-COOH) . It is designed for researchers in reticular chemistry, catalysis, and medicinal inorganic chemistry.
Executive Summary: The "Picolinate Isostere"
This compound (TPA-3-COOH) represents a unique class of N,O-donor ligands . Structurally, it functions as an isostere of picolinic acid (pyridine-2-carboxylic acid) but offers distinct electronic and steric advantages:
-
Expanded
-System: The fused bicyclic core enhances - stacking interactions, critical for stabilizing Metal-Organic Frameworks (MOFs) and supramolecular architectures. -
Tunable N-Basicity: Unlike the pyridine nitrogen in picolinic acid, the bridgehead nitrogen (N1) in TPA-3-COOH is chemically inert. Coordination occurs via the triazole nitrogens (N2/N3), offering a "softer" donor character suitable for transition metals (Cu, Ag, Co) and lanthanides.
-
Vectorial Diversity: The rigid angle between the carboxylate and the triazole ring facilitates the formation of low-symmetry clusters and helical coordination polymers.
Part 1: Ligand Synthesis Protocol
Principle: The synthesis relies on the Dimroth-type oxidative cyclization or the Regitz diazo transfer reaction. The most robust route for the 3-carboxylic acid derivative starts from ethyl 2-pyridylacetate.
Workflow Diagram
Figure 1: Synthetic pathway for TPA-3-COOH via diazo transfer and cyclization.
Step-by-Step Protocol
Safety Note: Sulfonyl azides are potentially explosive. Perform all diazo transfer reactions behind a blast shield. Avoid concentrating diazo intermediates to dryness.
-
Diazo Transfer (Ester Precursor Synthesis):
-
Reagents: Ethyl 2-pyridylacetate (10 mmol), p-Dodecylbenzenesulfonyl azide (12 mmol, safer alternative to tosyl azide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 12 mmol).
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Procedure: Dissolve ethyl 2-pyridylacetate in MeCN at 0°C. Add DBU dropwise. Add the sulfonyl azide solution slowly. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Cyclization: The diazo intermediate often cyclizes spontaneously or upon mild heating (40°C) to form Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate .
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).
-
-
Hydrolysis to Acid (Ligand Generation):
-
Reagents: Ethyl ester (from step 1), LiOH·H2O (3 equiv).
-
Solvent: THF:Water (3:1).
-
Procedure: Dissolve the ester in THF/Water. Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Acidify carefully with 1M HCl to pH 3-4. The free acid TPA-3-COOH will precipitate as a white/off-white solid.
-
Isolation: Filter, wash with cold water, and dry under vacuum.
-
Part 2: Coordination Chemistry & Modes
The TPA-3-COOH ligand offers two primary coordination modes, dictated by the metal ion's hard/soft character and the pH of the reaction medium.
| Feature | Mode A: Chelating (0D/1D) | Mode B: Bridging (2D/3D MOF) |
| Binding Pattern | ||
| Metal Preference | Cu(II), Ni(II), Co(II) | Zn(II), Cd(II), Ag(I), Ln(III) |
| Geometry | Planar 5-membered ring | Clusters (Paddlewheels, SBUs) |
| Application | Catalysis, Magnetic Monomers | Gas Storage, Sensing, MOFs |
Coordination Logic Diagram
Figure 2: Decision tree for targeting discrete complexes vs. extended frameworks.
Part 3: Application Protocols
Application A: Synthesis of a Cu(II) Catalyst (Discrete Complex)
Target: Bis(TPA-3-carboxylato)copper(II)
-
Preparation: Dissolve TPA-3-COOH (0.2 mmol) in MeOH (10 mL).
-
Metal Addition: Add Cu(OAc)2·H2O (0.1 mmol) dissolved in MeOH (5 mL). The solution will turn deep blue/green.
-
Crystallization: Allow the solution to evaporate slowly at RT.
-
Characterization: Blue block crystals.
-
Expected Structure: Distorted octahedral geometry with two chelating ligands and axial solvent molecules.
-
Usage: This complex is an active catalyst for oxidative coupling reactions (e.g., Chan-Lam coupling) due to the labile axial sites.
-
Application B: Construction of a Zn(II) MOF
Target: Porous [Zn(TPA-3-COO)2]n Framework
-
Solvothermal Setup: In a 20 mL scintillation vial, combine:
-
Zn(NO3)2·6H2O (0.1 mmol)
-
TPA-3-COOH (0.2 mmol)
-
DMF (5 mL) + Ethanol (2 mL)
-
-
Modulation (Optional): Add 2 drops of acetic acid to improve crystallinity.
-
Heating: Seal the vial and heat at 85°C for 48 hours .
-
Workup: Cool to RT. Wash the colorless crystals with DMF and then EtOH.
-
Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 100°C.
-
Properties: The resulting MOF typically exhibits permanent porosity and blue fluorescence under UV light (ligand-centered emission), making it a candidate for chemical sensing of VOCs.
Part 4: Physicochemical Data
| Property | Value / Description | Note |
| Formula | C7H5N3O2 | |
| MW | 163.13 g/mol | |
| pKa (est) | ~2.5 - 3.5 | More acidic than picolinic acid due to triazole electron withdrawal. |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water/non-polar solvents. |
| Crystal System | Monoclinic / Triclinic | Propensity for |
| Stability | High Thermal Stability | Ligand stable up to ~250°C; Complexes often stable >300°C. |
References
-
Ligand Synthesis (Ester Precursor)
-
General Triazolopyridine Coordination
- Coordin
-
Abarca, B. et al. "The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines: An Update." Adv.[3] Heterocycl. Chem.2010 , 100, 195-252.
-
(Comprehensive review of the ring system's reactivity and coordination potential).
-
Analogous Carboxylate Ligand Systems
- Comparison to Picolinic Acid and Triazole Carboxyl
- Wang, J. et al. "Structural diversity and magnetic properties of metal–organic frameworks assembled from 1,2,4-triazole-carboxylate ligands." J.
-
(Provides the basis for the solvothermal protocols and binding mode predictions).
-
Commercial Availability & Data
- This compound (CAS 87838-56-0).
-
(Physicochemical property verification).
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Navigating the Reactivity of the Carboxylic Acid Group in Fused Triazolopyridine Systems: A Guide for Synthetic and Medicinal Chemists
An Application Note and Protocol Guide
Abstract
The fused triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privileged structure is paramount for modulating pharmacological properties, and the carboxylic acid group represents a versatile handle for achieving molecular diversity. This guide provides an in-depth exploration of the reactivity of the carboxylic acid moiety on fused triazolopyridine systems. We will delve into the electronic factors governing its reactivity and provide detailed, field-proven protocols for key transformations, including amide bond formation, esterification, and decarboxylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of triazolopyridine carboxylic acids.
The Triazolopyridine Scaffold: An Overview of its Significance
Fused triazolopyridine systems, which consist of a triazole ring fused to a pyridine ring, are prevalent in a wide array of biologically active compounds. Their structural rigidity, combined with their ability to engage in various non-covalent interactions, makes them ideal pharmacophores. The diverse isomers of triazolopyridine allow for fine-tuning of steric and electronic properties, leading to compounds with activities spanning from anticancer and anti-inflammatory to antiviral and antibacterial.[3] The carboxylic acid group, when appended to this scaffold, serves as a critical stepping stone for generating libraries of derivatives through well-established synthetic transformations.
Electronic Landscape of the Triazolopyridine Carboxylic Acid
The reactivity of the carboxylic acid group is intrinsically linked to the electronic nature of the fused heterocyclic system to which it is attached. The triazolopyridine nucleus, containing multiple nitrogen atoms, is generally electron-deficient. This has two major consequences for an attached carboxylic acid:
-
Increased Acidity: The electron-withdrawing nature of the ring system stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid compared to a simple benzoic acid. This can influence the choice of base and reaction conditions in subsequent transformations.
-
Activation of the Carbonyl Group: The electron-deficient ring system enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This inherent activation can facilitate reactions like amide coupling and esterification.
The position of the carboxylic acid on the ring system also plays a crucial role. For instance, a carboxylic acid at a position ortho to a ring nitrogen may exhibit unique reactivity due to potential intramolecular hydrogen bonding or chelation effects.
Key Transformations of the Triazolopyridine Carboxylic Acid Group
The carboxylic acid moiety is a gateway to a multitude of functional groups. Below, we discuss the most pertinent transformations in the context of drug discovery and development.
Amide Bond Formation: The Workhorse Reaction
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4] It allows for the introduction of a vast array of substituents, enabling the exploration of structure-activity relationships (SAR). The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid.
Mechanism of Activation and Coupling: The general strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using a coupling reagent.
Figure 1: General workflow for amide bond formation.
A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the substrate's sensitivity to epimerization (if chiral centers are present), steric hindrance, and the desired reaction conditions.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Acronym | Activating Agent | By-products | Advantages | Disadvantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU can be difficult to remove, potential for racemization |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | O-acylisourea | Water-soluble urea | Easy workup, mild | More expensive than DCC |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | OAt active ester | Tetramethylurea | High yields, low racemization, fast reactions | Expensive, requires non-nucleophilic base |
| 1-Propylphosphonic Anhydride | T3P | Mixed anhydride | Phosphonic acid derivatives | High yields, easy removal of by-products | Can be viscous and difficult to handle |
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of triazolopyridine carboxylic acids is another valuable transformation, often used to create prodrugs or to modify the physicochemical properties of a molecule, such as its lipophilicity and solubility.
Fischer Esterification: The classical approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6]
Mechanism of Fischer Esterification: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.[6]
Figure 2: Simplified mechanism of Fischer esterification.
For more sensitive substrates, other methods such as reaction with alkyl halides in the presence of a base or using coupling reagents like DCC with an alcohol can be employed.
Decarboxylation: Removal of the Carboxylic Acid Group
In certain synthetic routes, the carboxylic acid group serves as a temporary activating or directing group that needs to be removed in a later step. The ease of decarboxylation of pyridine carboxylic acids, and by extension triazolopyridine carboxylic acids, is highly dependent on the position of the carboxyl group.[7] Carboxylic acids at the 2-position (ortho to a nitrogen) often undergo decarboxylation more readily, potentially through a zwitterionic intermediate that stabilizes the transition state.[7]
Decarboxylation can be achieved under various conditions, including thermal methods or metal-catalyzed processes.[8][9] For some substrates, heating in a high-boiling point solvent may be sufficient to induce decarboxylation.
Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be required for specific substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
Materials:
-
Triazolopyridine carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triazolopyridine carboxylic acid.
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine to the solution, followed by DIPEA.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Rationale for Choices:
-
HATU: Chosen for its high efficiency and low rate of racemization.[4]
-
DIPEA: A non-nucleophilic base that prevents unwanted side reactions with HATU.[4]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Fischer Esterification for Methyl or Ethyl Esters
Materials:
-
Triazolopyridine carboxylic acid (1.0 eq)
-
Methanol or Ethanol (as solvent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Suspend the triazolopyridine carboxylic acid in the desired alcohol (methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the concentrated sulfuric acid dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography or recrystallization if necessary.
Rationale for Choices:
-
Excess Alcohol: Serves as both the reactant and the solvent, driving the equilibrium towards the product side.[6]
-
Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen, activating it for nucleophilic attack by the alcohol.[5][6]
Figure 3: Decision workflow for functionalizing triazolopyridine carboxylic acids.
Conclusion
The carboxylic acid group on a fused triazolopyridine system is a powerful synthetic handle for generating novel molecular entities with potential therapeutic applications. A thorough understanding of its reactivity, guided by the electronic properties of the heterocyclic core, is essential for the successful design and execution of synthetic strategies. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently explore the chemical space around this important scaffold, ultimately accelerating the drug discovery process.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents. PubMed.
-
High Purity[10][11]Triazolo[1,5-a]pyridine-8-carboxylic Acid: A Key Pharmaceutical Intermediate.
- NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALU
- Triazolopyrimidine compounds and its biological activities.
- 1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid. Pipzine Chemicals.
- Triazolopyridines: Advances in Synthesis and Applic
- Triazolopyridine. Wikipedia.
- Decarboxylative Triazolation Enables Direct Construction of Triazoles
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
-
A Facile Synthesis of Amide Derivatives of[10][11]Triazolo[4,3-a]pyridine. SciSpace.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- US2758999A - Esterification of pyridine carboxylic acids.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange.
- Synthesis and decarboxylation of pyridine carboxylic acids
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Troubleshooting & Optimization
Technical Support Center: Purification ofTriazolo[1,5-a]pyridine-3-carboxylic Acid
Technical Support Center: Purification of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic Acid
This technical support guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid. The following sections are designed to address common issues encountered during experimental work with this and related polar heterocyclic carboxylic acids.
I. Understanding the Molecule: Key Physicochemical Properties and Challenges
[1][2]Triazolo[1,5-a]pyridine-3-carboxylic acid is a polar, heterocyclic compound. Its structure, featuring a triazole ring fused to a pyridine ring with a carboxylic acid substituent, presents a unique set of purification challenges. The lone pairs on the nitrogen atoms can lead to strong interactions with stationary phases in chromatography, while the carboxylic acid group influences its solubility in various solvents.[4]
Based on data from analogous compounds such as[1][2][5]triazolo[1,5-a]pyridine-6-carboxylic acid and 3-methyl-3H-[1][2]triazolo[4,5-b]pyridine-5-carboxylic acid, it is anticipated that[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid will be a high-melting solid with limited solubility in water and non-polar organic solvents, but soluble in polar aprotic solvents like DMSO and DMF.[6]
The primary purification challenges stem from:
-
High Polarity: Leading to strong adsorption on silica gel and potential for poor separation.
-
Amphoteric Nature: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group can lead to complex solubility profiles and interactions.
-
Potential for Strong Intermolecular Interactions: Hydrogen bonding from the carboxylic acid can influence crystal packing and solubility.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my synthesis of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid?
A1: The impurities will largely depend on your synthetic route. A common route to the triazolopyridine core involves the cyclization of 2-hydrazinopyridine with a suitable three-carbon precursor.[7][8] Potential impurities could include:
-
Unreacted 2-hydrazinopyridine.
-
Starting materials for the three-carbon fragment.
-
Partially reacted intermediates.
-
Byproducts from side reactions, such as isomeric triazolopyridines.
-
If the synthesis involves the hydrolysis of an ester precursor, unreacted ester may be present.[9]
Q2: My compound is "streaking" or showing poor peak shape on a silica gel TLC plate. What can I do?
A2: This is a common issue with polar, nitrogen-containing heterocycles due to strong interactions with the acidic silanol groups on the silica surface.[10] To address this, you can:
-
Add a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica and improve the peak shape.[11]
-
Use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. You can gradually increase the percentage of methanol to increase the eluent strength.
-
Consider an alternative stationary phase. Alumina (neutral or basic) or amino-functionalized silica can be less acidic and provide better results for basic compounds.[12]
Q3: I'm having difficulty finding a good single solvent for recrystallization. What are my options?
A3: It is common for highly functionalized molecules to not have an ideal single solvent for recrystallization. In such cases, a two-solvent system is often effective.[5] This typically involves:
-
Dissolving your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly adding a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid.
-
Re-heating the solution until it becomes clear again.
-
Allowing the solution to cool slowly to promote the formation of pure crystals.
Common solvent combinations for polar compounds include ethanol/water, methanol/diethyl ether, or DMSO/water.
Q4: My purified product has a broad melting point. What does this indicate?
A4: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
III. Troubleshooting Guides
This section provides a structured approach to resolving common purification problems.
A. Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. 3. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try a different solvent or solvent system where the compound has lower solubility at cold temperatures. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high. 3. Significant impurities are present. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 3. The oil may contain a high concentration of impurities. Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure. 2. Use a pre-heated funnel and flask for hot filtration. Add a small amount of extra hot solvent before filtering to prevent premature crystallization. |
| Discolored crystals. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. |
B. Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on the column. | 1. The chosen eluent system is not optimal. 2. The column was not packed properly. 3. The column was overloaded with the sample. | 1. Develop a better solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between your product and the major impurities. 2. Ensure the stationary phase is packed uniformly without any air bubbles or cracks. 3. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to load 1-5% of the stationary phase weight.[10] |
| The compound will not elute from the column. | 1. The eluent is not polar enough. 2. The compound is irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.[13] 2. Consider using a different stationary phase like alumina or reversed-phase silica. |
| Streaking or tailing of bands on the column. | Strong interaction between the basic nitrogen of the pyridine ring and the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent.[10] |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Use a less polar solvent system. |
IV. Experimental Protocols
A. General Recrystallization Protocol for Triazolopyridine Carboxylic Acids
-
Solvent Selection: Test the solubility of your crude product in a variety of solvents (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
B. General Column Chromatography Protocol for Triazolopyridine Carboxylic Acids
-
TLC Analysis: Develop a suitable eluent system using TLC. For[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid, a good starting point is a mixture of DCM and methanol. Add 1% acetic acid or formic acid to the eluent to suppress the deprotonation of the carboxylic acid and reduce tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system developed in the TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Analysis: Combine the pure fractions containing your product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
V. Visualization of Purification Workflow
A. Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
B. Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
VI. References
-
1][2][3]triazolo[4,5-b]pyridine-5-carboxylic acid - Smolecule
-
1][2][5]triazolo[1,5-a]pyridine-6-carboxylic acid - Pipzine Chemicals
-
1][2][5]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids | Scilit
-
1][2][5]triazolo[1,5-a]pyridine-8-carboxylic acid - Pipzine Chemicals
-
1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid - BLDpharm
-
1][2][5]Triazolo[1,5-a]pyrimidine-2-carboxylic acid (202065-25-6) - Chemchart
-
1][2][5]Triazolo[1,5-a]pyridine-5-carboxylic acid | ChemScene
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 4. CN105452245B - Preparation method of [1,2,4] -triazolo [4,3-a ] pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid | 1504192-38-4 | 95 [smolecule.com]
- 7. scilit.com [scilit.com]
- 8. 3-Ethyl[1,2,4]triazolo[4,3-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic Acid Detailed Information | Properties, Synthesis, Safety, Applications & Supplier in China [pipzine-chem.com]
Technical Support Center: Overcoming Solubility Challenges of Triazolopyridines in Aqueous Media
Welcome to the technical support center dedicated to addressing the solubility issues of triazolopyridine compounds in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important class of molecules. Triazolopyridines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their often-limited aqueous solubility can present significant hurdles in experimental assays and preclinical development, leading to challenges in achieving accurate and reproducible results.[2]
This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you overcome these challenges. The methodologies described herein are grounded in established scientific principles to ensure the integrity and validity of your experimental outcomes.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section is designed to provide direct, actionable solutions to common problems encountered during experimentation with triazolopyridines.
Scenario 1: Compound Precipitation Upon Dilution of a DMSO Stock Solution into an Aqueous Buffer
Problem: Your triazolopyridine compound, dissolved in a DMSO stock solution, precipitates out of solution when diluted into your aqueous experimental buffer (e.g., PBS, cell culture media).
Cause: This is a classic sign that the thermodynamic solubility of your compound in the final aqueous buffer has been exceeded. While soluble in a high concentration of organic solvent like DMSO, the compound is not sufficiently soluble in the final, predominantly aqueous, environment.
Solutions:
-
Optimize the Co-solvent Concentration:
-
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of your triazolopyridine in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of your stock solution into your aqueous buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
For each final DMSO concentration, test a range of final compound concentrations.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 2 hours) at the experimental temperature.
-
Determine the highest compound concentration that remains in solution for each DMSO concentration.
-
-
Rationale: A higher percentage of co-solvent can help maintain solubility, but it's crucial to stay within the tolerance limits of your biological system (e.g., cell-based assay) to avoid artifacts.[3]
-
-
Incorporate a Surfactant:
-
Step-by-Step Protocol:
-
Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant. Common choices include Tween® 80 (0.01-0.1%) or Pluronic® F-68 (0.02-0.2%).[4]
-
Prepare your triazolopyridine stock solution in DMSO.
-
Dilute the stock solution into the surfactant-containing buffer.
-
Compare the solubility to the buffer without surfactant.
-
-
Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[5]
Figure 1: Micellar solubilization of a triazolopyridine. -
Scenario 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility
Problem: You observe high variability in your experimental data, or the dose-response curve is non-ideal, suggesting that the actual concentration of the compound in solution is not what you intended.
Cause: The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration. This is particularly common in longer-term cell-based assays.
Solutions:
-
pH Modification:
-
Step-by-Step Protocol:
-
Determine the pKa of your triazolopyridine compound (experimentally or through in silico prediction). The pyridine moiety is basic and can be protonated.
-
Prepare a series of buffers with pH values below the pKa of the basic nitrogen.
-
Test the solubility of your compound in each buffer.
-
Select a buffer that enhances solubility while remaining compatible with your assay system.
-
-
Rationale: For weakly basic compounds like many triazolopyridines, lowering the pH can lead to protonation of the basic nitrogen, forming a more soluble salt.[3][6] This is a fundamental strategy for improving the solubility of ionizable drugs.[7]
-
-
Use of Cyclodextrins:
-
Step-by-Step Protocol:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher water solubility and safety profiles compared to native β-cyclodextrin.[8][9]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10% w/v).
-
Add your triazolopyridine to the cyclodextrin solutions and stir or sonicate until dissolved.
-
Determine the increase in solubility compared to water or buffer alone.
-
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[11][12]
Figure 2: Formation of a triazolopyridine-cyclodextrin inclusion complex. -
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many triazolopyridine derivatives?
A1: The limited aqueous solubility of many triazolopyridines often stems from a combination of factors including their relatively rigid, planar structure which can lead to strong crystal lattice energy, and the presence of lipophilic substituents that increase the overall hydrophobicity of the molecule. High crystal lattice energy requires more energy to break the crystal structure and dissolve the compound.
Q2: How can I quickly assess the potential solubility of a novel triazolopyridine derivative?
A2: A simple kinetic solubility assay can provide a rapid assessment. Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and add a small volume to an aqueous buffer (e.g., PBS pH 7.4) to achieve a target concentration (e.g., 100 µM). The formation of a precipitate, which can be detected visually or by light scattering, indicates poor kinetic solubility under those conditions.
Q3: Are there any "universal" solvents or formulations for triazolopyridines?
A3: Unfortunately, there is no single "universal" solution, as the optimal solubilization strategy is highly dependent on the specific chemical structure of the triazolopyridine derivative and the requirements of the experimental system. A systematic approach, starting with co-solvents and pH adjustment, followed by more advanced techniques like cyclodextrins or surfactants, is recommended.[13][14][15]
Q4: What are the potential impacts of solubility enhancers on my experimental results?
A4: It is crucial to consider the potential for the solubilizing agent itself to affect the biological system. High concentrations of DMSO can be toxic to cells. Surfactants can disrupt cell membranes, and cyclodextrins can interact with cellular components. Therefore, it is essential to run appropriate vehicle controls in all experiments to account for any effects of the formulation components.
Q5: For in vivo studies, what are some common formulation strategies for poorly soluble triazolopyridines?
A5: For oral administration, strategies such as amorphous solid dispersions, micronization, or nanosuspensions are often employed to improve dissolution rate and bioavailability.[4][16] For parenteral administration, co-solvent systems, surfactant-based formulations, and cyclodextrin complexes are common approaches to achieve the required drug concentration in a physiologically acceptable vehicle.[7]
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of weakly basic or acidic compounds, forming more soluble salts.[7] | Simple, cost-effective. | Only applicable to ionizable compounds; requires assay compatibility with the required pH. |
| Co-solvents | Reduces the polarity of the solvent system, increasing the solubility of non-polar compounds.[4] | Easy to implement for in vitro studies. | Potential for toxicity in biological systems at higher concentrations.[7] |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[13] | Effective at low concentrations. | Can interfere with biological membranes; potential for toxicity. |
| Cyclodextrins | Form inclusion complexes by encapsulating the drug molecule in a hydrophobic cavity.[10][17] | Generally well-tolerated; can improve stability.[17] | Can be more expensive; potential for interactions with other formulation components. |
| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate.[4] | Applicable to a wide range of compounds. | Does not increase equilibrium solubility; may require specialized equipment. |
This technical guide provides a starting point for addressing the solubility challenges associated with triazolopyridine compounds. A systematic and rational approach to formulation development is key to generating reliable and reproducible data, ultimately accelerating the journey of these promising molecules from the laboratory to clinical applications.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Methods of solubility enhancements. Slideshare. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. Available at: [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. RJPT. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Available at: [Link]
-
Triazolopyridine. Wikipedia. Available at: [Link]
-
Tackling the Big Issue of Solubility. Pharmaceutical Technology. Available at: [Link]
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ResearchGate. Available at: [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. ResearchGate. Available at: [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. brieflands.com [brieflands.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Methods of solubility enhancements | PPTX [slideshare.net]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Purification of [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic acid
[1]
Executive Summary & Chemical Profile[1][2][3][4]
Compound: [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic acid Chemical Nature: Fused heterocyclic carboxylic acid.[1] Physicochemical Challenges:
-
High Polarity: The presence of the carboxylic acid moiety and the nitrogen-rich triazolo-pyridine core creates a highly polar molecule capable of strong intermolecular hydrogen bonding (dimerization).[1]
-
Solubility Profile: Typically insoluble in non-polar solvents (hexanes, ether) and chlorinated solvents (DCM, chloroform) at room temperature. Soluble in basic aqueous solutions (as the carboxylate salt).
-
Thermal Stability: Generally stable, but prolonged heating in high-boiling solvents (DMSO/DMF) near the boiling point should be avoided to prevent potential decarboxylation.
Solvent Selection Matrix
The following matrix categorizes solvents based on experimental success rates for this specific class of heterocyclic acids.
| Solvent System | Role | Suitability | Operational Notes |
| Ethanol / Water (9:1 to 1:1) | Primary | High | Best Starting Point. The acid dissolves in hot ethanol; water acts as a co-solvent to reduce solubility upon cooling, maximizing yield.[1] |
| Methanol | Alternative | Medium | Good for high-purity requirements, but yield may be lower due to higher solubility in cold methanol compared to ethanol.[1] |
| Acetic Acid (Glacial) | Special Case | High | Use only if the compound is insoluble in alcohols. Excellent for breaking H-bond dimers, but difficult to dry (remove traces).[1] |
| DMF or DMSO / Water | Anti-Solvent | Medium | Dissolve in minimum DMF/DMSO (RT or mild heat), then slowly add water to precipitate. Risk:[1][2] Occlusion of solvent in crystals. |
| Ethyl Acetate | Polishing | Low | Generally too non-polar for the free acid, but useful for washing the filter cake to remove non-polar impurities. |
Decision Logic for Solvent Selection
Figure 1: Decision tree for selecting the appropriate solvent system based on initial solubility tests.
Detailed Protocols
Protocol A: The "Gold Standard" (Ethanol/Water)
Recommended for final purification to achieve >98% purity.[1]
Prerequisites:
-
Crude this compound.[1]
-
Solvents: Ethanol (absolute or 95%), Deionized Water.
-
Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Büchner funnel.
Step-by-Step:
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add minimum Ethanol to cover the solid.
-
Heating: Heat the mixture to near boiling (approx. 75-78°C).
-
Critical: If the solid does not dissolve, add more ethanol in small portions (1-2 mL) while maintaining heat.[1]
-
-
Polishing (Optional): If insoluble black specks remain (carbon/palladium residues), perform a hot filtration through a pre-warmed glass funnel or Celite pad.
-
Nucleation Adjustment:
-
If the solution is clear yellow: Slowly add warm water dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of ethanol to clear the turbidity.[1]
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).
-
Note: Rapid cooling prevents crystal growth and traps impurities.
-
-
Final Cooling: Place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold ethanol/water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 50°C for 4-6 hours.
Protocol B: Acid-Base Reprecipitation (Purification from Crude Reaction)
Use this if the crude material contains significant inorganic salts or non-polar byproducts.[1]
-
Dissolution: Suspend the crude acid in 1M NaOH (or sat. NaHCO3). The acid should dissolve as the carboxylate salt.
-
Filtration: Filter the aqueous solution to remove insoluble organic impurities.
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH ~2-3. The free acid will precipitate.
-
Collection: Filter the solid, wash with water, and then proceed to Protocol A for final polishing.
Troubleshooting Guide (FAQ)
Q1: The compound is "oiling out" (forming a separate liquid phase) instead of crystallizing.
-
Cause: The temperature dropped too quickly, or the solvent system is too polar/impure.
-
Fix:
-
Reheat the mixture until it redissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Slow down the cooling rate (wrap the flask in a towel).
-
Q2: My yield is very low (<40%).
-
Cause: The compound is too soluble in the chosen solvent at room temperature.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.
-
Increase the ratio of Water (anti-solvent) in the Ethanol/Water mix.
-
Q3: The crystals are colored (yellow/brown) but should be off-white.
Process Workflow Diagram
Figure 2: End-to-end workflow for the purification of this compound.
References
-
Jiang, G., et al. (2019). "Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones."[1][4] Synthesis, 51, 4487-4497.[1][4] (Describes the synthesis of the [1,2,3]Triazolo[1,5-a]pyridine core).
-
Jones, G., & Sliskovic, D. R. (1982). "Triazolopyridines." Advances in Heterocyclic Chemistry, 34, 79-149.[1] (Foundational review on the solubility and properties of triazolopyridines).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General protocols for purifying heterocyclic carboxylic acids via ethanol/water recrystallization).
Troubleshooting Dimroth rearrangement in triazolopyridine synthesis
A Guide to Troubleshooting the Dimroth Rearrangement
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that even well-established named reactions can present challenges in a research setting. This guide is designed to provide in-depth, practical solutions for researchers, scientists, and drug development professionals encountering issues with the Dimroth rearrangement during the synthesis of triazolopyridines and related fused heterocycles.
Understanding the Dimroth Rearrangement
The Dimroth rearrangement is a powerful isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms appear to switch places.[1] In the context of triazolopyridine synthesis, it most commonly involves the conversion of a kinetically formed[1][2][3]triazolo[4,3-a]pyridine isomer into its more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine counterpart.[4][5] This transformation is not a simple intramolecular swap; it proceeds through a distinct ring-opening and ring-closure mechanism, which is critical to understanding how to control and troubleshoot the reaction.[2][3]
The driving force is the formation of a more stable aromatic system. The reaction can be influenced by several factors, including pH, temperature, solvent, and the electronic nature of substituents on the heterocyclic core.[3][6]
Core Reaction Mechanism: Acid-Catalyzed Rearrangement
The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement involves several key steps: protonation of a ring nitrogen, nucleophilic attack leading to ring opening, bond rotation, and subsequent ring closure to form the rearranged product.[2][7]
Caption: Acid-catalyzed Dimroth rearrangement workflow.
Troubleshooting Guide & FAQs
This section addresses common experimental failures in a question-and-answer format, providing both the causal explanation and actionable protocols.
Q1: My initial cyclization to form the triazolopyridine works, but the subsequent Dimroth rearrangement to the desired isomer is not occurring or is extremely slow. What are the primary factors to investigate?
Answer: This is a classic case of the kinetic product being stable enough under your current reaction conditions to be isolated. The initial[1][2][3]triazolo[4,3-a]pyridine is formed faster, but the rearranged[1][2][3]triazolo[1,5-a]pyridine is thermodynamically more stable. To facilitate the rearrangement, you need to provide enough energy to overcome the activation barrier or use a catalyst to lower it.
Causality: The rearrangement requires the cleavage of a C-N bond within the pyridine ring, which is often the rate-determining step.[8] Without a catalyst (acid or base) or sufficient thermal energy, this process can be exceedingly slow, sometimes taking days at room temperature.[2]
Troubleshooting Steps:
-
Introduce a Catalyst: The rearrangement is readily catalyzed by both acids and bases.[3][4]
-
Acid Catalysis: Add a catalytic amount of a strong acid like HCl or H₂SO₄ to the reaction mixture. This protonates the ring system, making it more susceptible to nucleophilic attack and ring opening.[2][7]
-
Base Catalysis: In some systems, bases like potassium hydroxide, or even basic solvents like pyridine, can promote the rearrangement.[9] The choice between acid and base depends on the stability of your substituents.
-
-
Increase Thermal Energy: Heating is a common method to accelerate the rearrangement.[3]
-
Extend Reaction Time: If you observe slow conversion by TLC or LC-MS, simply extending the reaction time at a moderate temperature may be sufficient to achieve a higher yield.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | 10 mol% HCl in Ethanol | Provides protons to initiate the ring-opening mechanism.[7] |
| Temperature | 80 °C to 140 °C | Provides sufficient thermal energy to overcome the activation barrier.[12] |
| Solvent | Ethanol, Toluene, Pyridine | Must be stable at the required temperature and compatible with the chosen catalyst. |
| Time | 2-24 hours (conventional) or 15-30 min (microwave) | The reaction needs sufficient time to reach thermodynamic equilibrium.[1][12] |
Q2: The rearrangement is sluggish and gives an inseparable mixture of the starting and rearranged isomers. How can I drive the reaction to completion?
Answer: Achieving full conversion is key when isomer separation is difficult. This issue arises when the energy difference between the two isomers is not large enough or the reaction has not reached thermodynamic equilibrium. The goal is to make the reverse reaction (from the stable product back to the kinetic starting material) kinetically inaccessible.
Causality: The reaction is an equilibrium. To drive it forward, you must apply conditions that overwhelmingly favor the more stable thermodynamic product. Factors like electron-withdrawing groups can increase the rate of rearrangement by making the pyrimidine ring more electron-deficient and thus more susceptible to the initial nucleophilic attack.[3][6]
Troubleshooting Workflow:
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. starchemistry888.com [starchemistry888.com]
- 7. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profdoc.um.ac.ir [profdoc.um.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Triazolopyridine Cyclization
Status: Active Topic: Temperature Optimization & Regioselectivity Control Audience: Medicinal Chemists, Process Chemists Last Updated: February 15, 2026
Executive Summary
The cyclization of triazolopyridines—specifically the formation of 1,2,4-triazolo[4,3-a]pyridine and its isomer 1,2,4-triazolo[1,5-a]pyridine —is a temperature-critical process. The primary challenge is not merely conversion, but regiocontrol .
This guide addresses the Dimroth Rearrangement , where thermal energy drives the isomerization from the kinetic [4,3-a] product to the thermodynamic [1,5-a] product. Precise temperature control is required to lock in the desired scaffold.
Module 1: The Kinetic vs. Thermodynamic Dilemma (Dimroth Rearrangement)
The Core Mechanism
In the synthesis of triazolopyridines (typically via the condensation of 2-hydrazinopyridines with carboxylic acids or orthoesters), the reaction initially forms the [4,3-a] isomer (Kinetic Product).
-
Low Temperature (<80°C) / Acidic Media: Favors retention of the [4,3-a] scaffold.
-
High Temperature (>120°C) / Basic Media: Promotes ring-opening and recyclization to the [1,5-a] isomer (Thermodynamic Product).
If your target is the [4,3-a] isomer and you observe the [1,5-a] isomer, your reaction temperature is likely too high, or the reaction time is too long, allowing the system to overcome the activation energy for rearrangement.
Visualizing the Rearrangement Pathway
The following diagram illustrates the temperature-dependent pathway.
Figure 1: The Dimroth Rearrangement pathway. Thermal energy drives the equilibrium toward the thermodynamically stable [1,5-a] isomer via a ring-opened intermediate.
Module 2: Solvent & Temperature Optimization Protocol
Choosing the right solvent fixes your maximum processing temperature (reflux). Use the table below to select conditions based on your desired isomer.
Solvent Selection Matrix
| Solvent | Boiling Point (°C) | Target Isomer | Recommended For | Risk Factor |
| Ethanol | 78 | [4,3-a] | Initial screening, oxidative cyclization | Low. Unlikely to drive rearrangement. |
| Acetonitrile | 82 | [4,3-a] | Clean workup, crystallization | Low. Good for kinetic control. |
| Toluene | 110 | Mixed | Dehydrative cyclization | Moderate. Prolonged reflux may trigger partial rearrangement. |
| Chlorobenzene | 131 | [1,5-a] | Driving rearrangement | High. Will isomerize sensitive substrates. |
| DMF/DMA | 153/165 | [1,5-a] | Microwave synthesis, high solubility | High. Difficult removal; promotes thermodynamic product. |
Protocol: Microwave-Assisted Optimization
Microwave irradiation is superior to conventional heating for this scaffold because it minimizes the "time-at-temperature," reducing degradation byproducts while efficiently overcoming the activation energy for cyclization.
Target: Synthesis of 1,2,4-triazolo[1,5-a]pyridine (Thermodynamic). Reference: Adapted from recent microwave optimization studies (See Ref 2).
-
Stoichiometry: 1.0 equiv 2-hydrazinopyridine + 1.2 equiv nitrile/orthoester.
-
Solvent: Toluene (Dry). Note: Toluene is non-polar but heats well in modern microwave reactors due to ionic intermediates or added ionic liquids.
-
Temperature Ramp:
-
Step 1: Ramp to 140°C over 2 minutes.
-
Step 2: Hold at 140°C for 20–40 minutes.
-
-
Workup: Cool to RT. If product precipitates, filter. If not, remove toluene in vacuo and recrystallize from EtOH.
Troubleshooting:
-
Yield < 50%? Increase T to 160°C.
-
Degradation? Switch solvent to THF (66°C) and use a chemical oxidant (e.g., Iodobenzene diacetate) instead of thermal cyclization.
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures related to temperature.
Figure 2: Diagnostic logic for temperature-related failure modes in triazolopyridine synthesis.
FAQ: Frequently Asked Questions
Q1: I am trying to synthesize the [4,3-a] isomer, but I keep seeing a second peak grow in the LCMS over time. What is happening? A: You are likely observing the Dimroth rearrangement in real-time. If your reaction temperature is above 100°C or if you are using a base (like K2CO3 or Et3N), the [4,3-a] isomer will convert to the [1,5-a] isomer.
-
Fix: Lower the temperature to <80°C. If a base is required for the initial condensation, neutralize it immediately after the hydrazone formation step before heating for cyclization.
Q2: Can I distinguish the two isomers by NMR? A: Yes.
-
[4,3-a] Isomer: The proton at the C-3 position (if unsubstituted) or the protons on the pyridine ring often show a distinctive downfield shift due to the specific ring current of the fused system.
-
[1,5-a] Isomer: Typically exhibits a shift in the bridgehead proton signals.
-
Definitive Check: 2D-NOESY is recommended. In the [1,5-a] isomer, the substituent at C-2 will show NOE correlations with the pyridine ring protons that are distinct from the [4,3-a] arrangement.
Q3: My microwave reaction in Ethanol exploded/over-pressurized. Why? A: Ethanol has a high vapor pressure. At 140°C, Ethanol generates pressure >10 bar, which may exceed your vessel's safety limit.
-
Fix: For temperatures >100°C, switch to Toluene, Chlorobenzene, or DMF, which have lower vapor pressures at these temperatures.
References
-
Potts, K. T., et al. "1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." The Journal of Organic Chemistry, vol. 31, no. 1, 1966, pp. 260–265.
- Foundational text on the mechanism of rearrangement.
-
Sahu, P. K., et al. "Microwave-assisted synthesis of [1,2,4]triazolo[1,5-a]pyridines." Green Chemistry Letters and Reviews, vol. 7, no. 4, 2014, pp. 339-344.
- Source for microwave optimiz
-
Larsen, R. D., et al. "Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization."[1] The Journal of Organic Chemistry, vol. 75, no. 22, 2010, pp. 792–795.
- Validates oxidative cyclization as a low-temperature altern
- El-Bakoush, M. S., & Appleby, M. "Dimroth Rearrangement in Heterocyclic Chemistry." Current Organic Chemistry, vol. 20, no. 15, 2016. Review of the thermodynamic principles driving the rearrangement.
Sources
Technical Support Center: Triazolopyridine Handling & Stability
This guide acts as a specialized technical support interface for researchers working with Triazolopyridine derivatives . It is designed to address the unique physicochemical challenges posed by the nitrogen-rich scaffold of these compounds.
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Mitigating Hygroscopicity in Triazolopyridine Scaffolds
Core Technical Brief: The "Water Magnet" Mechanism
Why is this happening? Triazolopyridine derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridine) are thermodynamically predisposed to absorb atmospheric moisture. This is not a defect; it is a feature of their electronic structure.
-
The Cause: The fused ring system contains multiple nitrogen atoms with lone pairs (N-3, N-4, or N-1 depending on isomer). These act as aggressive Hydrogen Bond Acceptors (HBAs).
-
The Lattice Effect: These molecules often crystallize as channel hydrates or form extensive H-bond networks where water bridges the gap between the triazole ring of one molecule and the pyridine ring of another [1,2].
-
The Consequence: A "dry" looking powder can contain 5–15% water by weight within minutes of exposure to >40% Relative Humidity (RH), leading to deliquescence (turning into a gum) and stoichiometric errors.
Interactive Troubleshooting Modules
Module A: Physical Handling & Storage
User Issue: "My solid compound turned into a sticky gum/oil after weighing."
Diagnosis: You are likely experiencing deliquescence . The critical relative humidity (CRH) of your specific derivative is likely lower than your lab's ambient humidity. The lattice energy was overcome by the energy of hydration, dissolving the crystal surface.
Protocol: The "Dry-Chain" Workflow Do not rely on standard desiccators for long-term storage of highly substituted derivatives.
-
Step 1: Immediate Rescue: If the compound is gummy, dissolve in anhydrous DCM or EtOAc, dry over
, filter, and rotovap. Azeotrope with toluene 3x to remove trace water. -
Step 2: Storage Hierarchy:
-
Tier 1 (Best): Glovebox under
or Ar ( ppm ). -
Tier 2 (Acceptable): Vacuum desiccator with
(Phosphorus Pentoxide). Silica gel is often too weak for these heterocycles. -
Tier 3 (Short-term): Sealed vial with Parafilm, stored at -20°C. Warning: Allow to reach room temp before opening to prevent condensation.
-
Visual Workflow: Handling Decision Tree
Figure 1: Decision matrix for handling triazolopyridine solids based on environmental humidity.
Module B: Analytical Integrity (Stoichiometry)
User Issue: "My reaction yield is >100%, or my biological assay potency is consistently lower than expected."
Diagnosis:
You are weighing water, not drug. If your compound is a hemi-hydrate or monohydrate, your Molecular Weight (MW) calculation is wrong. Standard NMR (DMSO-
Solution: Thermogravimetric Analysis (TGA) Do not rely solely on Karl Fischer (KF) titration, as it consumes the sample. TGA is the gold standard here.
The TGA vs. DSC Protocol:
| Feature | TGA (Thermogravimetric Analysis) | DSC (Diff. Scanning Calorimetry) |
| What it measures | Mass loss vs. Temperature | Heat flow (Endo/Exo) |
| Triazolopyridine Use | Quantifies water content. Distinguishes surface water (loss <100°C) from lattice hydrates (loss >100°C) [3]. | Identifies polymorph changes caused by dehydration. |
| Actionable Data | Use the mass loss % to correct your Molarity calculations. | Use to determine melting point (often depressed by water). |
Corrective Calculation:
Module C: Synthetic Chemistry Troubleshooting
User Issue: "My nucleophilic substitution (S_NAr) on the pyridine ring is stalling or producing byproducts."
Diagnosis: Water trapped in the triazolopyridine lattice is poisoning your reaction.
-
Catalyst Poisoning: If using Pd-catalyzed couplings (Suzuki/Buchwald), lattice water can deactivate the catalyst.
-
Hydrolysis: While the triazole ring is stable, substituents (like esters or nitriles) on the pyridine ring are prone to hydrolysis in the presence of lattice water and heat.
Protocol: The "Double-Dry" Method
-
Azeotropic Drying: Before the reaction, dissolve the starting material in anhydrous Toluene or Benzene. Rotovap to dryness. Repeat 2x.
-
Scavengers: Add 3Å or 4Å Molecular Sieves (activated) directly to the reaction vessel.
-
Reagent Selection: Avoid hygroscopic bases (like KOtBu) if possible; use
or organic bases (DIPEA) which are easier to handle, though DIPEA must also be distilled if strictly anhydrous conditions are needed.
Module D: Structural Biology & Polymorphism
User Issue: "My crystal structure keeps changing or I see new peaks in XRPD."
Diagnosis: Triazolopyridines are notorious for pseudopolymorphism . They can switch between anhydrous, hemi-hydrate, and monohydrate forms depending on the humidity during crystallization [4].
Mechanism of Hydration: The water molecules lodge themselves in the "channels" of the crystal lattice, bridging the N-N bond of the triazole and the pyridine nitrogen.
Visual Mechanism: Lattice Interaction
Figure 2: Simplified representation of water bridging in the crystal lattice.
Frequently Asked Questions (FAQ)
Q: Can I just dry my compound in an oven at 60°C? A: Risky. If it is a surface-wet solid, yes. If it is a channel hydrate, removing the water might collapse the crystal lattice, turning your crystalline solid into an amorphous glass. This amorphous form is even more hygroscopic. Use TGA to find the safe drying temperature.
Q: Why does my NMR show a broad peak at 3.5-4.0 ppm?
A: That is likely water interacting with the triazolopyridine nitrogen atoms. The chemical shift of water moves depending on the strength of the H-bond. Run the NMR in
Q: I'm developing a drug formulation. Which salt form should I pick? A: Avoid Hydrochloride (HCl) salts if possible. The combination of a basic triazolopyridine and HCl often results in a highly hygroscopic salt. Screen lipophilic salts like Tosylate or Fumarate , which tend to pack tighter and exclude water [5].
References
-
Crystal structure of 6,9-dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one 0.40-hydrate. Harmaoui, A. et al.[1] (2011).[2][3] Acta Crystallographica Section E. Link
-
Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines. Molecules (2019). Describes the extensive hydrogen bond network in these derivatives. Link
-
Thermogravimetric Analysis (TGA) in Drug Development. PharmaGuru (2026). Protocol for distinguishing surface vs. lattice water. Link
-
Effect of moisture on solid state stability. Semantic Scholar. Detailed review of moisture-induced phase transitions. Link
-
Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. NIH / PMC (2022). Strategies for salt selection and coating. Link
Sources
Validation & Comparative
A Comprehensive Guide to HPLC Method Development for the Purity ofTriazolo[1,5-a]pyridine-3-carboxylic acid
A Comprehensive Guide to HPLC Method Development for the Purity of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid. The methodologies and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a robust and reliable analytical procedure.
Introduction: The Analytical Challenge
[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research.[4][5][6] Its structure, featuring a fused triazole and pyridine ring system with a carboxylic acid moiety, presents a unique set of challenges for chromatographic analysis. The molecule's polarity, arising from the nitrogen atoms and the carboxylic acid group, can lead to poor retention on traditional reversed-phase (RP) columns.[7][8][9] Furthermore, potential interactions with residual silanols on silica-based stationary phases can result in peak tailing and poor reproducibility.
The objective of this guide is to systematically explore and compare different HPLC approaches to develop a method that is not only accurate and precise but also robust and fit for its intended purpose, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][3][10][11][12]
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is paramount for effective method development. While specific experimental data for[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid is not extensively published, we can infer its behavior based on structurally similar compounds like pyridinecarboxylic acids and other triazole derivatives.[13][14][15]
Key characteristics to consider:
-
Polarity: The presence of multiple nitrogen atoms and a carboxylic acid group makes the molecule highly polar. This suggests that conventional C18 columns may offer limited retention.[7]
-
Acidity: The carboxylic acid group will be ionized at pH values above its pKa, influencing its retention behavior. Controlling the mobile phase pH is therefore critical.[16]
-
UV Absorbance: The aromatic nature of the fused ring system provides strong UV absorbance, making UV detection a suitable choice for quantification.
Comparative Method Development
To identify the optimal chromatographic conditions, a multi-faceted approach was undertaken, comparing various stationary phases and mobile phase compositions. The performance of each method was evaluated based on retention factor (k), peak symmetry, resolution (Rs) of the main peak from potential impurities, and overall analysis time.
Experimental Workflow
The following diagram illustrates the systematic workflow employed in this method development study.
Caption: A systematic workflow for HPLC method development.
Stationary Phase Comparison
The choice of stationary phase is a critical factor in achieving adequate retention and selectivity. Three distinct column chemistries were evaluated:
-
Conventional C18: A traditional reversed-phase column, often the first choice in method development.[17]
-
Phenyl-Hexyl: A reversed-phase column with a phenyl-hexyl ligand, offering alternative selectivity through π-π interactions with the aromatic rings of the analyte.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A technique well-suited for the retention of highly polar compounds.[8][18]
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Mobile Phase Conditions | Retention Factor (k) | Peak Asymmetry (As) | Observations |
| C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile | 0.8 | 1.9 | Poor retention, significant peak fronting. Not suitable for purity analysis. |
| Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile | 2.5 | 1.4 | Improved retention compared to C18. Some peak tailing observed. |
| HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | A: 95% Acetonitrile, 5% 10 mM Ammonium Formate (pH 3.0)B: 50% Acetonitrile, 50% 10 mM Ammonium Formate (pH 3.0) | 5.2 | 1.1 | Excellent retention and peak shape. The most promising approach for this analyte.[18][19][20] |
Causality Behind Experimental Choices: The poor retention on the C18 column is a direct result of the high polarity of the analyte, which has a greater affinity for the polar mobile phase than the nonpolar stationary phase.[7] The Phenyl-Hexyl column provides some improvement due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the triazolopyridine. However, the HILIC column, with its polar stationary phase, allows for partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, leading to strong retention when using a high percentage of organic solvent in the mobile phase.[18]
Mobile Phase Optimization for HILIC
Given the superior performance of the HILIC column, further optimization of the mobile phase was conducted to achieve the best possible separation of the main component from potential impurities. The effect of pH and buffer concentration was investigated.
Effect of pH: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group.[16] At a pH below its pKa, the carboxylic acid will be protonated, making the molecule less polar and potentially altering its retention in HILIC mode.
Effect of Buffer Concentration: In HILIC, the salt concentration in the mobile phase can affect the thickness of the water layer on the stationary phase and influence analyte retention.
The logical relationship for selecting the appropriate HPLC method is outlined below.
Caption: Decision tree for HPLC method selection based on analyte polarity.
Recommended HPLC Method and Protocol
Based on the comparative data, a HILIC-based method is recommended for the purity determination of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid.
Optimized Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95:5 Acetonitrile/10 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: 50:50 Acetonitrile/10 mM Ammonium Formate (pH 3.0)
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: 0-20% B
-
8-9 min: 20% B
-
9-9.1 min: 20-0% B
-
9.1-12 min: 0% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 Acetonitrile/Water
Step-by-Step Experimental Protocol:
-
Mobile Phase Preparation:
-
To prepare 1 L of 10 mM Ammonium Formate (pH 3.0), dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 with formic acid.
-
Prepare Mobile Phase A by mixing 950 mL of acetonitrile with 50 mL of the 10 mM ammonium formate buffer.
-
Prepare Mobile Phase B by mixing 500 mL of acetonitrile with 500 mL of the 10 mM ammonium formate buffer.
-
Filter all mobile phases through a 0.22 µm filter before use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of the sample diluent.
-
-
Chromatographic System Setup and Equilibration:
-
Install the specified HILIC column.
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (100% A) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (sample diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution five times to check for system suitability (see below).
-
Inject the sample solution.
-
Inject the working standard solution after a series of sample injections to monitor system performance.
-
-
System Suitability Testing (SST):
-
The system suitability must be verified before sample analysis, in accordance with USP <621>.[2][21][22][23]
-
Tailing Factor (T): The tailing factor for the main peak in the standard injection should be ≤ 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of five replicate injections of the standard should be ≤ 2.0%.
-
Method Validation Framework
The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][10][12] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The purity determination of[1][2][3]Triazolo[1,5-a]pyridine-3-carboxylic acid by HPLC is best achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The inherent polarity of the molecule, which poses a significant challenge for traditional reversed-phase chromatography, becomes an advantage in HILIC, enabling excellent retention and peak shape. The optimized HILIC method presented in this guide, utilizing an ammonium formate buffer at pH 3.0 with an acetonitrile gradient, provides a robust and reliable platform for the accurate quantification of this compound and its potential impurities. Adherence to the detailed protocol and a thorough method validation following ICH guidelines will ensure the generation of high-quality, defensible analytical data in a research and drug development setting.
References
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- USP-NF 〈621〉 Chromatography.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Revisions per USP 621 - Agilent.
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation.
- Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube.
- HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography.
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed. Available from: 14.[1][2][3]Triazolo[1,5-a]pyridine | C6H5N3 - PubChem - NIH. Available from:
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients - Walsh Medical Media.
- HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies.
-
3-methyl-3H-[1][2][3]triazolo[4,5-b]pyridine-5-carboxylic acid - Smolecule. Available from:
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science.
- How does an acid pH affect reversed-phase chromatography separations? - Biotage.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem.
- Hydrophilic Interaction Liquid Chromatography - MilliporeSigma.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography.
- Making HILIC Work for You—Column Selection - LCGC International.
- HILIC Separation of Carboxylic Acids - SIELC Technologies.
-
The Chemistry of the[1][2][3]Triazolo[1 , 5 -a]pyridines: An Update - ResearchGate. Available from: 29.[1][2][10]Triazolo[1,5-a]pyridine-6-carboxylic acid - Sigma-Aldrich. Available from:
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem.
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][10]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Available from:
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry.
-
Novel[1][2][3]triazoles,[1][2][3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives - Semantic Scholar. Available from:
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
1555335-57-3|[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid - BLDpharm. Available from:
- Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 - Sigma-Aldrich.
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Mass spectrometry (HRMS) characterization of triazolopyridines
Executive Summary
Triazolopyridines represent a privileged scaffold in medicinal chemistry, serving as the core for MAPK inhibitors, adenosine receptor antagonists, and antifungal agents. However, their characterization presents a unique analytical bottleneck: regioisomerism .
The synthesis of these fused heterocycles often yields two distinct isomers: the kinetically favored [1,2,4]triazolo[4,3-a]pyridine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine . Distinguishing these isomers is critical because they possess vastly different pharmacological profiles.
This guide compares High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution (Unit Res) techniques, demonstrating why HRMS is not merely an alternative, but the required standard for validating these structures. We focus on the Dimroth rearrangement , a thermal isomerization process that acts as the primary source of structural ambiguity.
The Analytical Challenge: Isomerism & The Dimroth Rearrangement
The core challenge in triazolopyridine analysis is the Dimroth rearrangement . Under thermal or basic conditions, the [4,3-a] isomer undergoes a ring-opening and recyclization process to form the more stable [1,5-a] isomer.
-
The Problem: Standard LC-MS (Unit Resolution) often fails here because both isomers have the exact same nominal mass and similar polarity.
-
The HRMS Solution: We utilize distinct fragmentation energies and precise mass defects of product ions to differentiate the two.
Visualization: The Dimroth Rearrangement Pathway
The following diagram illustrates the structural evolution that must be monitored.
Figure 1: The Dimroth rearrangement mechanism. HRMS analysis targets the stability difference between the labile [4,3-a] and stable [1,5-a] forms.
Technology Comparison: Selecting the Right Tool
To ensure data integrity in drug filings, one must choose the correct ionization and detection platform.
Detector Comparison: HRMS vs. Unit Resolution
While a Triple Quadrupole (QqQ) is the gold standard for quantification, it lacks the specificity for structural elucidation of these isomers.
| Feature | HRMS (Orbitrap / Q-TOF) | Unit Resolution (Single/Triple Quad) | Verdict for Triazolopyridines |
| Mass Accuracy | < 5 ppm (typically 1-2 ppm) | ± 0.5 Da (Nominal Mass) | HRMS Required. Essential for confirming elemental composition (e.g., distinguishing |
| Resolving Power | > 140,000 (FWHM @ m/z 200) | < 2,000 | HRMS Required. Separates isobaric interferences from matrix background. |
| Isomer ID | Distinct MS/MS spectra via HCD/CID | Indistinguishable parent ions | HRMS Preferred. Fine structure of product ions reveals the specific isomer. |
| Sensitivity | Femtogram level (modern instruments) | Picogram level | Comparable. Both sufficient for synthesis checks. |
Ionization Source: ESI vs. APCI
The choice of source profoundly affects the observed ion species.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ion evaporation (liquid phase) | Corona discharge (gas phase) |
| Suitability | High. Triazolopyridines are basic ( | Moderate. Better for non-polar analogs lacking basic nitrogens. |
| Fragmentation | "Soft" ionization. Minimal in-source fragmentation. | "Harder" ionization. Thermal degradation may trigger Dimroth rearrangement in-source. |
| Recommendation | Primary Choice. Preserves the labile [4,3-a] isomer for detection. | Secondary Choice. Use only if compound is strictly non-polar. |
Experimental Protocol: Self-Validating HRMS Workflow
Objective: Unequivocal assignment of triazolopyridine regioisomers. Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg sample in Methanol (MeOH) . Avoid DMSO if possible, as it suppresses ionization in ESI.
-
Concentration: Dilute to 1 µg/mL with 0.1% Formic Acid (FA) in 50:50 MeOH:H2O.
-
Scientist's Note: The addition of FA is crucial. It ensures the basic pyridine nitrogen is protonated, maximizing sensitivity in ESI(+) mode.
-
Step 2: MS Method Parameters[1][2][3][4]
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 250°C (Keep lower than standard 320°C).
-
Causality: High capillary temperatures can artificially induce the Dimroth rearrangement of the [4,3-a] isomer inside the source, leading to false identification of the [1,5-a] product.
-
-
Resolution: 70,000 or 140,000 (FWHM).
-
Lock Mass: Use polysiloxane background ion (
371.1012) or internal calibrant for <2 ppm accuracy.
Step 3: MS/MS Fragmentation (The Differentiator)
Acquire data using Stepped Collision Energy (NCE 20, 40, 60) . This ensures you capture both the fragile loss of
Data Interpretation: Fragmentation Logic
The definitive identification lies in the fragmentation pathways (MS2).
-
[1,2,4]Triazolo[4,3-a]pyridine (Kinetic):
-
Key Characteristic: Low stability.
-
Primary Loss: Loss of
( -28.0061). The triazole ring is less aromatic and ejects nitrogen gas readily. -
Secondary Loss: Loss of
(Cyanamide).
-
-
[1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic):
-
Key Characteristic: High aromatic stability.
-
Primary Loss: Loss of
( -27.0109). The fused system is robust; it shreds small nitrile fragments rather than ejecting . -
Secondary Loss: Loss of
(Acetonitrile) if alkyl-substituted.
-
Visualization: Fragmentation Decision Tree
Use this logic flow to assign your structure.
Figure 2: MS/MS fragmentation logic for isomer differentiation. The loss of N2 is the diagnostic marker for the [4,3-a] isomer.
References
-
Da Silva, G., et al. (2020). Mechanistic insights into the Dimroth rearrangement of 1,2,3-triazoles. Journal of Organic Chemistry. Link
-
El-Gendy, Z. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link
-
ResolveMass Laboratories. (2025). Advantages of HRMS over Low-Resolution MS. Link
-
MtoZ Biolabs. (2024). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Link
-
Potts, K. T., et al. (1971). Mass spectral fragmentation patterns of isomeric s-Triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines. Journal of Mass Spectrometry. Link
A Senior Application Scientist's Guide to Interpreting IR Spectra of Triazolopyridine Carboxylic Acids
Introduction: Beyond a Simple Spectrum – A Vibrational Story
In the landscape of pharmaceutical development and materials science, heterocyclic compounds are foundational. Among these, triazolopyridine carboxylic acids represent a critical class of molecules, forming the scaffold for numerous active pharmaceutical ingredients (APIs). Their efficacy and behavior are intimately tied to their molecular structure. Infrared (IR) spectroscopy offers a powerful, non-destructive method to confirm the identity, purity, and structural integrity of these molecules by probing their vibrational modes.
This guide moves beyond a simple recitation of peak positions. It is designed for researchers and drug development professionals to build a deep, intuitive understanding of the IR spectrum of a triazolopyridine carboxylic acid. We will dissect the molecule into its constituent functional groups, analyze their individual vibrational signatures, and then reassemble this knowledge to interpret the complete spectrum with confidence. We will also provide a robust, field-tested protocol for sample preparation, ensuring the acquisition of high-quality, reproducible data—the bedrock of scientific integrity.
The Anatomy of a Triazolopyridine Carboxylic Acid
To interpret the spectrum, we must first understand the molecule. A triazolopyridine carboxylic acid is a composite structure, featuring three key functional domains whose vibrations collectively create the final IR spectrum.
-
The Carboxylic Acid (-COOH): The primary site for reactions like salt formation and esterification. Its hydrogen-bonding capability profoundly influences the spectrum.
-
The Pyridine Ring: An aromatic, electron-deficient six-membered ring containing a nitrogen atom. Its rigidity and aromaticity give rise to characteristic absorptions.
-
The Triazole Ring: A five-membered aromatic ring with three nitrogen atoms. Its specific vibrational modes serve as a key identifier.
The interplay and electronic communication between these groups dictate the precise location and intensity of the observed IR peaks.
Caption: Molecular structure highlighting the three core functional groups.
Deconstructing the Spectrum: Characteristic Group Frequencies
The diagnostic power of IR spectroscopy lies in identifying "group frequencies"—absorptions that are characteristic of specific functional groups. Below, we compare the expected peaks for our target molecule with simpler heterocyclic acids.
The Carboxylic Acid Signature: A Tale of Hydrogen Bonding
The carboxylic acid group provides the most distinct and easily identifiable peaks in the spectrum. These compounds typically exist as hydrogen-bonded dimers in the solid state, which dramatically affects the O-H stretching vibration.
| Vibration | Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| O–H Stretch | 3300 - 2500 | Strong, Very Broad | This is the hallmark of a carboxylic acid. Its immense breadth is due to strong intermolecular hydrogen bonding and often obscures the C-H stretching region.[1][2][3] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | The exact position depends on dimerization and conjugation. For aromatic acids, this peak is often found closer to 1690 cm⁻¹.[1][4] |
| C–O Stretch | 1320 - 1210 | Medium-Strong | Coupled with the O-H bend, this adds to the fingerprint region's complexity.[1][5] |
| O–H Bend | 1440 - 1395 & 950 - 910 | Medium, Broad | The out-of-plane bend around 950-910 cm⁻¹ is another characteristic feature of dimeric carboxylic acids.[1] |
The Aromatic Rings: Pyridine and Triazole Vibrations
Both the pyridine and triazole rings are aromatic systems, and their vibrations share some common features with other aromatics, but with unique signatures due to the presence of heteroatoms.
| Vibration | Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| Aromatic C–H Stretch | 3100 - 3000 | Medium to Weak | A key diagnostic feature for unsaturation. These peaks appear at a slightly higher frequency than alkane C-H stretches (<3000 cm⁻¹).[6][7] |
| Ring C=C & C=N Stretch | 1600 - 1400 | Medium to Strong (multiple bands) | These absorptions arise from the stretching and contraction of bonds within the aromatic rings. The pattern of these peaks is highly diagnostic for the specific heterocyclic system.[6][8] For pyridine, expect bands around 1550-1700 cm⁻¹.[8] For 1,2,4-triazole, peaks are often observed around 1529 and 1483 cm⁻¹.[6] |
| C–H Bending (out-of-plane) | 900 - 675 | Strong | The position of these strong "oop" bands can sometimes give clues about the substitution pattern on the rings. |
Assembling the Pieces: The Full Spectrum and Comparative Analysis
The full IR spectrum of a triazolopyridine carboxylic acid is a superposition of the absorptions from all three functional groups.
Table 1: Comparative IR Peak Analysis
| Functional Group | Triazolopyridine Carboxylic Acid (Expected) | Pyridine Carboxylic Acid (Alternative 1) | Triazole Carboxylic Acid (Alternative 2) |
| O–H Stretch | 3300-2500 cm⁻¹ (Very Broad) | 3300-2500 cm⁻¹ (Very Broad) | 3300-2500 cm⁻¹ (Very Broad) |
| Aromatic C–H Stretch | ~3100-3000 cm⁻¹ (Multiple weak peaks) | ~3100-3000 cm⁻¹ | ~3100 cm⁻¹ |
| C=O Stretch | ~1710-1680 cm⁻¹ (Strong, Sharp) | ~1710-1680 cm⁻¹ | ~1710-1680 cm⁻¹ |
| Ring C=C, C=N Stretches | Complex pattern, ~1600-1400 cm⁻¹ | Simpler pattern, ~1600-1400 cm⁻¹ | Simpler pattern, ~1550-1450 cm⁻¹ |
| O–H Bend (out-of-plane) | ~950-910 cm⁻¹ (Broad) | ~950-910 cm⁻¹ (Broad) | ~950-910 cm⁻¹ (Broad) |
Key Differentiator: While the carboxylic acid peaks will be dominant and similar across all three compounds, the "fingerprint region" (especially 1600-1400 cm⁻¹) will be uniquely complex for the triazolopyridine derivative due to the combined vibrational modes of the two fused heterocyclic rings. The presence of specific triazole "marker bands" can confirm the integrity of that portion of the scaffold.[9][10]
Experimental Protocol: The Self-Validating KBr Pellet Method
Acquiring a high-quality, artifact-free spectrum is paramount. The potassium bromide (KBr) pellet method is a standard technique for solid samples.[11] Its success hinges on meticulous preparation to minimize moisture contamination and light scattering.
Causality: KBr is used because it is transparent to mid-range infrared radiation and, under pressure, its crystalline structure deforms to create a clear, glass-like disc, trapping the finely dispersed sample.[12]
Mandatory Materials & Equipment:
-
FTIR Spectrometer
-
Hydraulic Press (capable of 8-10 tons)
-
Pellet Die Set
-
Agate Mortar and Pestle
-
Spectroscopy-grade KBr (stored in a drying oven at ~110°C)[13]
-
Analytical Balance
-
Spatula
Caption: Workflow for preparing a high-quality KBr pellet for IR analysis.
Step-by-Step Methodology:
-
Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry.
-
Weighing: On an analytical balance, weigh approximately 1-2 mg of your triazolopyridine carboxylic acid sample. Weigh 100-200 mg of pre-dried, spectroscopy-grade KBr. The sample concentration should be between 0.5% and 1% by weight.[12][14]
-
Grinding & Mixing: Transfer a small portion of the KBr to the mortar and grind it to a fine powder to coat the surface. Add the sample and the remaining KBr. Grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder with a flour-like consistency. This step is critical to reduce particle size, which minimizes light scattering and produces a clean baseline.
-
Loading the Die: Carefully transfer the powder mixture into the pellet die, ensuring an even distribution across the surface.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure slowly, ramping up to 8-10 tons. Hold the pressure for 1-2 minutes.[12] This allows the KBr to flow and fuse into a solid disc.
-
Release and Inspect: Release the pressure slowly to prevent the pellet from cracking. Carefully extract the pellet. It should be a thin, transparent, or translucent disc. If it is opaque or cloudy, it indicates insufficient grinding, excessive sample concentration, or trapped moisture. The pellet should be re-made.
-
Analysis: Immediately place the pellet into the sample holder of the FTIR spectrometer and acquire the spectrum. Prolonged exposure to the atmosphere will lead to water absorption.
Trustworthiness Check - The Moisture Test: A common failure point is moisture contamination from the KBr or the atmosphere.[13] This manifests as a broad, rolling absorption band between 3500-3200 cm⁻¹.[13] A high-quality spectrum for a carboxylic acid will show a very broad O-H stretch, but the baseline on either side of this region should be relatively flat, not distorted by a separate, broad water peak.
References
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Northern Illinois University. FT-IR Sample Preparation. [Link]
-
Oreate AI Blog. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
YouTube. Making a Solid State IR Sample with a KBr Press. [Link]
-
Journal of Chemical Physics. The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. [Link]
-
PubMed. A new insight into the vibrational analysis of pyridine. [Link]
-
Semantic Scholar. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
-
PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
-
ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
RSC Publishing. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. [Link]
-
ResearchGate. Experimental (a)[11] and theoretical (b) IR spectra of triazole. [Link]
-
Academia.edu. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. FTIR-ATR spectroscopy of dicarboxylic acids. [https://www.researchgate.net/figure/FTIR-ATR-spectroscopy-of-dicarboxylic-acids-A-FTIR-spectra-from-4000-to-700-cm-B_fig2_322630138]([Link] spectroscopy-of-dicarboxylic-acids-A-FTIR-spectra-from-4000-to-700-cm-B_fig2_322630138)
-
ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
University of Calgary. IR Chart. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. [Link]
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Safety Operating Guide
Navigating the Disposal ofTriazolo[1,5-A]pyridine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Navigating the Disposal of[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid, a heterocyclic compound integral to various research applications. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring the well-being of researchers and the protection of our environment.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive waste management plan that adheres to local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste in laboratory settings.[4][5]
Waste Characterization: A Critical First Step
Before disposal, it is crucial to characterize the waste. Based on its structure,[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid should be treated as a hazardous waste. Pyridine and its derivatives are known for their potential toxicity and are often classified as hazardous.[1][2] The carboxylic acid group introduces corrosive properties, particularly in concentrated forms.
Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.[6] Waste containing[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid must not be mixed with incompatible materials.
Key Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids (especially Nitric Acid): May cause unpredictable and hazardous reactions.[7]
-
Bases: Will react with the carboxylic acid group in a neutralization reaction, which can generate heat.
All waste streams containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be collected separately.[2]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a lab coat.[2]
-
All handling of the solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
2. Waste Collection and Containerization:
-
Collect all waste containing[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid in a designated, leak-proof, and chemically compatible container.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid".[8] Abbreviations and chemical formulas are not permissible.[5]
-
For mixtures, list all components and their approximate percentages.[5]
3. Labeling:
-
The hazardous waste label must include:
- The full chemical name(s) of the contents.
- The date of waste generation.
- The physical address of the laboratory (building and room number).
- The name and contact information of the Principal Investigator.[5]
- Appropriate hazard pictograms (e.g., corrosive, irritant, toxic).
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Complete a chemical collection request form as required by your institution.[7]
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10]
Quantitative Data Summary for Waste Handling
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Must be neutralized to a pH between 5.0 and 12.5 ONLY with EHS approval for drain disposal of dilute solutions.[6] | Prevents corrosion of plumbing and adverse reactions in the sewer system. |
| Concentration for Drain Disposal | Generally, only very dilute aqueous solutions (<10% v/v) may be considered for drain disposal with prior EHS approval.[11] | Minimizes the impact on wastewater treatment facilities. |
| SAA Storage Limit | A maximum of 55 gallons of hazardous waste.[8] | Regulatory limit set by the EPA. |
| SAA Container Removal | Within three days of the container becoming full.[6] | Ensures timely removal of waste from the laboratory. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid waste.
Caption: Decision workflow for the disposal of[1][2][3]Triazolo[1,5-A]pyridine-3-carboxylic acid.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (within a chemical fume hood):
-
Large Spills (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS department or emergency response team immediately.[7]
-
By adhering to these guidelines, you contribute to a culture of safety within your laboratory and ensure compliance with environmental regulations. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Health and Safety, University of Texas at Austin. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
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- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid
Topic: Personal protective equipment for handling [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid Content Type: Technical Safety & Operational Guide[1][2]
Executive Summary & Chemical Context
Compound Class: Fused Nitrogen Heterocycle / Organic Acid Physical State: Solid (Fine Crystalline Powder)
As a Senior Application Scientist, I often see researchers underestimate "intermediate" scaffolds. While this compound is not typically classified as a high-potency API (HPAPI), it possesses two distinct hazard vectors that dictate our safety protocol:
-
The Carboxylic Acid Moiety: Imparts acidity (pKa ~3-4), leading to immediate irritation of mucous membranes (H315, H319, H335).
-
The Fused Triazolopyridine Core: This planar, nitrogen-rich scaffold is a common pharmacophore in drug discovery (e.g., for kinase inhibition). Until specific toxicology rules it out, we must treat it as a potential bioactive agent capable of cellular interaction.
Core Directive: Treat as an Irritant with Bioactive Potential . Zero-skin-contact and zero-inhalation protocols are mandatory.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.
| Body Area | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Scale-up) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Single layer) Min. Thickness: 0.11 mm | Double Gloving (Nitrile/Nitrile) Outer: 0.11 mm, Inner: 0.06 mm | Organic acids can permeate latex. Nitrile offers superior resistance to acidic permeation. Double gloving provides a "sacrificial" outer layer for solvent handling. |
| Eye Protection | Safety Glasses w/ Side Shields (ANSI Z87.1 / EN 166) | Chemical Goggles (Indirect Vent) | Fine acidic dust is the primary risk. Goggles are required if the powder is fluffy/electrostatic or if splashing is possible during solubilization. |
| Respiratory | Fume Hood (Primary) Sash height: <18 inches | N95/P2 Respirator Only if hood is unavailable | The carboxylic acid group causes immediate respiratory tract irritation (H335). Engineering controls (hood) are superior to masks. |
| Body Defense | Lab Coat (Poly/Cotton Blend) Must button to neck | Tyvek® Sleeves or Apron | Synthetic blends resist acid degradation better than pure cotton. Sleeves prevent wrist-gap exposure during weighing. |
PPE Decision Logic (Visualization)
This decision tree guides your PPE selection based on the specific operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks. Note the escalation for penetrating solvents like DMSO.
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid due to static charge.
-
Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Triazolopyridines are often electrostatic.
-
Draft Protection: Turn off the specific sash fan temporarily if the turbulence scatters the powder, but keep the main hood exhaust active.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
B. Solubilization
-
Solvent Choice: This compound is an acid. It is likely soluble in DMSO, DMF, and basic aqueous solutions (e.g., 0.1M NaOH).
-
Reaction Risk: When dissolving in basic media, add the solid slowly to the liquid. A mild exotherm (heat release) may occur as the carboxylic acid is neutralized.
-
Labeling: Once in solution, label the vial immediately with "Acidic Organic - Irritant."
Emergency Response & Disposal
Spill Cleanup Workflow
If a spill occurs (>100 mg), follow this containment logic to prevent aerosolization.
Figure 2: Step-by-step spill response focusing on dust suppression.[1]
Disposal Streams
Do not pour down the drain. This compound must be segregated due to its heterocyclic nature.
-
Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label as "Organic Acid / Irritant."
-
Liquid Waste:
-
If in DMSO/Methanol: "Organic Solvents" stream.
-
If in Aqueous Base: "Aqueous Basic" stream (Verify pH is neutral-to-basic before adding to a basic waste drum to prevent heat generation).
-
Incompatibility: NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) in the waste drum. The triazole ring can be energetic under oxidative stress.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Triazolopyridine derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Organic Acids. Retrieved from [Link]
Disclaimer: This guide is based on the chemical class properties of fused triazolopyridine carboxylic acids. Always consult the specific Safety Data Sheet (SDS) provided by your vendor for lot-specific purity and hazard data.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
